molecular formula C10H14O4 B1659904 (Z)-2-Angeloyloxymethyl-2-butenoic CAS No. 69188-40-5

(Z)-2-Angeloyloxymethyl-2-butenoic

货号: B1659904
CAS 编号: 69188-40-5
分子量: 198.22 g/mol
InChI 键: MQFYOYGIGPVWSJ-IUNAMMOKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butenoic acid, 2-methyl-, 2-carboxy-2-butenyl ester, (Z,Z)- is a fatty acid ester.
2-Butenoic acid, 2-methyl-, 2-carboxy-2-butenyl ester, (Z,Z)- has been reported in Anthriscus sylvestris with data available.

属性

CAS 编号

69188-40-5

分子式

C10H14O4

分子量

198.22 g/mol

IUPAC 名称

(Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoic acid

InChI

InChI=1S/C10H14O4/c1-4-7(3)10(13)14-6-8(5-2)9(11)12/h4-5H,6H2,1-3H3,(H,11,12)/b7-4-,8-5-

InChI 键

MQFYOYGIGPVWSJ-IUNAMMOKSA-N

手性 SMILES

C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)O

规范 SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)O

产品来源

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of (Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (Z)-2-Angeloyloxymethyl-2-butenoic acid, a naturally occurring compound isolated from the roots of Anthriscus sylvestris Hoffm. and Centaurea ornata. This document details the spectroscopic data, experimental protocols, and relevant biological context to support further research and development.

Compound Profile

This compound acid is a unique acyloxycarboxylic acid with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . Its structure features a (Z)-2-butenoic acid moiety esterified with a hydroxymethyl group, which is in turn attached to an angelic acid ((Z)-2-methyl-2-butenoic acid) residue. The initial structural elucidation was reported by Kozawa et al. in 1978.

PropertyValue
IUPAC Name (2Z)-2-{[(2Z)-2-Methylbut-2-enoyl]oxymethyl}but-2-enoic acid
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Number 69188-40-5
Natural Sources Anthriscus sylvestris Hoffm. (roots), Centaurea ornata

Spectroscopic Data for Structural Elucidation

The structural assignment of this compound acid is based on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the original 1978 publication by Kozawa et al. provides the foundational data, this guide synthesizes the expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. The following tables summarize the predicted and reported ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~6.90q~7.0Vinylic proton of butenoic acid
H-4~1.90d~7.0Methyl group of butenoic acid
H-1'~4.80s-Methylene group
H-3'~6.10qq~7.0, ~1.5Vinylic proton of angelic acid
H-4'~2.00dq~7.0, ~1.5Methyl group of angelic acid
2'-CH₃~1.95dq~1.5, ~1.5Methyl group of angelic acid
COOH>10.0br s-Carboxylic acid proton

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

CarbonChemical Shift (δ, ppm)Assignment
C-1~172.0Carboxylic acid carbonyl
C-2~130.0Quaternary vinylic carbon
C-3~140.0Vinylic methine
C-4~15.0Methyl group
C-1'~62.0Methylene carbon
C-1''~168.0Ester carbonyl
C-2''~128.0Quaternary vinylic carbon
C-3''~138.0Vinylic methine
C-4''~16.0Methyl group
2''-CH₃~20.0Methyl group
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400-2500 (broad)O-H stretch (carboxylic acid)
~1720C=O stretch (ester carbonyl)
~1690C=O stretch (carboxylic acid carbonyl)
~1650C=C stretch (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
198[M]⁺ (Molecular ion)
99[M - C₅H₅O₂]⁺ (Loss of angelic acid moiety)
83[C₅H₇O]⁺ (Angelic acid fragment)

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound acid.

Isolation from Anthriscus sylvestris

The following is a generalized protocol based on the reported isolation from the hexane (B92381) extract of the roots of Anthriscus sylvestris.

experimental_workflow start Dried Roots of Anthriscus sylvestris extraction Maceration with Hexane start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Hexane Extract filtration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography elution Elution with Hexane-Ethyl Acetate Gradient chromatography->elution fractions Fraction Collection elution->fractions purification Preparative TLC or HPLC fractions->purification final_product This compound acid purification->final_product signaling_pathway cluster_cell compound (Z)-2-Angeloyloxymethyl- 2-butenoic acid receptor Target Receptor / Enzyme compound->receptor cell_membrane Cell Membrane pathway Downstream Signaling Cascade (e.g., NF-κB, MAPK) receptor->pathway Inhibition / Activation response Biological Response (e.g., Anti-inflammatory, Cytotoxic) pathway->response

An In-depth Technical Guide to the Synthesis of (Z)-2-Angeloyloxymethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the proposed synthesis pathways for (Z)-2-Angeloyloxymethyl-2-butenoic acid, a naturally occurring compound found in the roots of Anthriscus sylvestris Hoffm. While a direct, documented synthetic route is not extensively reported in the literature, this document details a plausible multi-step synthesis based on established organic chemistry principles. The proposed pathway commences with the readily available starting material, (Z)-2-methyl-2-butenoic acid, more commonly known as angelic acid.

The core of the proposed synthesis involves the preparation of angelic anhydride (B1165640) as a key intermediate, followed by a novel methylene (B1212753) insertion reaction using a formaldehyde (B43269) equivalent. This guide provides detailed, albeit partially theoretical, experimental protocols and includes quantitative data from analogous reactions to serve as a reference for laboratory implementation.

Proposed Synthesis Pathway

The overall proposed synthesis is a two-step process starting from angelic acid:

  • Step 1: Synthesis of Angelic Anhydride from Angelic Acid. This step involves the dehydration of two molecules of angelic acid to form the corresponding anhydride.

  • Step 2: Methylene Insertion via Reaction with Formaldehyde. This key step involves the reaction of angelic anhydride with a formaldehyde source to yield the target molecule, this compound acid.

A schematic of this proposed pathway is presented below.

Synthesis_Pathway Proposed Synthesis Pathway for this compound Acid AngelicAcid (Z)-2-Methyl-2-butenoic Acid (Angelic Acid) AngelicAnhydride (Z)-2-Methyl-2-butenoic Anhydride (Angelic Anhydride) AngelicAcid->AngelicAnhydride Dehydration TargetMolecule This compound Acid AngelicAnhydride->TargetMolecule Formaldehyde Formaldehyde (or equivalent) Formaldehyde->TargetMolecule

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols and Data

Step 1: Synthesis of (Z)-2-Methyl-2-butenoic Anhydride (Angelic Anhydride)

The preparation of angelic anhydride from angelic acid can be achieved through several standard methods for anhydride synthesis. One common and effective method is the reaction of the corresponding acid chloride with a carboxylate salt.

Experimental Protocol:

  • Preparation of Angeloyl Chloride: (Z)-2-Methyl-2-butenoic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (B109758) (DCM) or diethyl ether. Thionyl chloride (SOCl₂, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of HCl gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude angeloyl chloride, which can be used in the next step without further purification.

  • Formation of Angelic Anhydride: In a separate flask, (Z)-2-Methyl-2-butenoic acid (1.0 eq) is dissolved in a dry, non-protic solvent like dry benzene, and dry pyridine (B92270) (2.0 eq) is added to form the pyridinium (B92312) salt of the carboxylate. The solution of crude angeloyl chloride (1.0 eq) in the same solvent is added dropwise to the carboxylate salt solution at room temperature with vigorous stirring. The reaction mixture is stirred for 12-24 hours. The pyridine hydrochloride precipitate is removed by filtration. The filtrate is washed with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude angelic anhydride. Purification can be achieved by vacuum distillation.

Quantitative Data (Analogous Reactions):

Anhydride ProductStarting Carboxylic AcidReagentsYield (%)
Heptoic AnhydrideHeptanoic AcidHeptoyl chloride, Pyridine78-83%
Acetic Formic AnhydrideFormic Acid (as sodium salt)Acetyl chloride64%
Step 2: Synthesis of this compound Acid

This proposed key step involves the reaction of angelic anhydride with a formaldehyde equivalent. The reaction is hypothesized to proceed via the electrophilic attack of formaldehyde on the anhydride oxygen, followed by rearrangement.

Experimental Protocol (Proposed):

  • Reaction Setup: Angelic anhydride (1.0 eq) is dissolved in a dry, aprotic solvent such as acetic anhydride or a high-boiling ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Formaldehyde Source: Paraformaldehyde (1.0-1.5 eq), which serves as a source of anhydrous formaldehyde, is added to the solution.

  • Catalysis: A catalytic amount of a Lewis acid (e.g., zinc chloride, ZnCl₂) or a strong protic acid (e.g., sulfuric acid, H₂SO₄) is added to activate the formaldehyde and the anhydride.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Analogous Reactions):

Direct quantitative data for this specific reaction is not available. The feasibility and yield will depend on the optimization of reaction conditions. Reactions of anhydrides with formaldehyde are known in other contexts, but often lead to different products under varied conditions. For instance, the reaction of acetic anhydride with paraformaldehyde and ammonium (B1175870) nitrate (B79036) is a known route to the explosive RDX[1]. The success of the proposed synthesis will hinge on controlling the reactivity to favor the formation of the desired acyloxymethyl ester.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound acid.

Logical_Workflow Logical Workflow of Synthesis cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Methylene Insertion AngelicAcid Start: Angelic Acid AcidChloride Formation of Angeloyl Chloride (with SOCl₂) AngelicAcid->AcidChloride Carboxylate Formation of Angelate Salt (with Pyridine) AngelicAcid->Carboxylate AnhydrideFormation Reaction of Acid Chloride and Carboxylate AcidChloride->AnhydrideFormation Carboxylate->AnhydrideFormation AnhydridePurification Purification of Angelic Anhydride AnhydrideFormation->AnhydridePurification ReactionSetup Dissolve Angelic Anhydride AnhydridePurification->ReactionSetup Proceed to Step 2 ReagentAddition Add Paraformaldehyde and Catalyst ReactionSetup->ReagentAddition Heating Heat and Monitor Reaction ReagentAddition->Heating Workup Quench and Extract Heating->Workup FinalPurification Purify Target Molecule Workup->FinalPurification

Caption: Detailed workflow for the proposed synthesis.

Disclaimer: The proposed synthesis pathway, particularly Step 2, is based on theoretical considerations and analogies to known organic reactions. Experimental validation and optimization are required to establish a viable and efficient laboratory procedure. Researchers should exercise all appropriate safety precautions when handling the reagents mentioned in this guide.

References

Unveiling the Natural Origins of (Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural sources, isolation, and potential biosynthesis of (Z)-2-Angeloyloxymethyl-2-butenoic acid. This document synthesizes currently available scientific information to facilitate further research and development efforts centered on this promising natural compound.

Executive Summary

This compound acid is a naturally occurring ester with potential applications in pharmaceutical research. This guide details its known natural sources, provides generalized experimental protocols for its extraction and isolation, and explores a hypothetical biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for the scientific community, highlighting both the current state of knowledge and existing research gaps.

Natural Sources

This compound acid has been identified in plant species belonging to the Apiaceae (Umbelliferae) and Asteraceae (Compositae) families. The primary documented source is the roots of Anthriscus sylvestris Hoffm., commonly known as wild chervil. It has also been reported to be a constituent of Centaurea ornata.

Table 1: Documented Natural Sources of this compound acid

Plant SpeciesFamilyPlant PartReference(s)
Anthriscus sylvestris Hoffm.ApiaceaeRoots[1][2]
Centaurea ornataAsteraceaeNot Specified[3]

Note on Quantitative Data: Despite a thorough review of available literature, no quantitative data on the concentration or yield of this compound acid from these natural sources has been found. This represents a significant knowledge gap and a key area for future research.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound acid is not available in the current body of scientific literature, a general methodology can be inferred from studies on related compounds and the extraction of phytochemicals from Anthriscus sylvestris. The compound is known to be present in the hexane (B92381) extract of the roots, suggesting it is a non-polar to semi-polar compound.

General Extraction and Fractionation Workflow

The following diagram outlines a generalized workflow for the extraction and isolation of this compound acid from the roots of Anthriscus sylvestris.

Extraction_Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification A Dried and Powdered Anthriscus sylvestris Roots B Soxhlet Extraction (n-Hexane) A->B C Crude Hexane Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection (Monitored by TLC) D->E F Further Purification (e.g., Preparative HPLC) E->F G Isolated (Z)-2-Angeloyloxymethyl- 2-butenoic acid F->G

Caption: Generalized workflow for the extraction and purification of this compound acid.

Detailed Methodologies

3.2.1 Plant Material Preparation:

  • Roots of Anthriscus sylvestris should be collected, washed, air-dried or freeze-dried, and then ground into a fine powder to maximize the surface area for extraction.

3.2.2 Extraction:

  • A Soxhlet apparatus is recommended for exhaustive extraction using n-hexane as the solvent. This method is suitable for the continuous extraction of lipid-soluble and non-polar compounds.

  • Alternatively, maceration with n-hexane at room temperature with agitation over an extended period (e.g., 24-48 hours) can be employed, followed by filtration and concentration of the solvent under reduced pressure.

3.2.3 Fractionation and Purification:

  • The crude hexane extract should be subjected to column chromatography using silica (B1680970) gel as the stationary phase.

  • A gradient elution system with a mixture of non-polar and moderately polar solvents (e.g., n-hexane and ethyl acetate) should be used to separate the compounds based on polarity.

  • Thin-layer chromatography (TLC) with an appropriate solvent system should be used to monitor the fractions. The spots can be visualized under UV light or by using a suitable staining reagent.

  • Fractions containing the target compound, as identified by TLC comparison with a standard (if available) or by further analytical methods, should be pooled.

  • Final purification can be achieved using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

3.2.4 Characterization:

  • The structure of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biosynthesis and Signaling Pathways

Hypothetical Biosynthetic Pathway

The specific biosynthetic pathway of this compound acid has not been elucidated. However, a hypothetical pathway can be proposed based on the known biosynthesis of its precursor, angelic acid, and general enzymatic reactions in plants. Angelic acid is derived from the amino acid L-isoleucine.

Biosynthesis_Pathway cluster_pathway Hypothetical Biosynthesis A L-Isoleucine B α-Keto-β-methylvalerate A->B Transamination C Tigloyl-CoA B->C Oxidative Decarboxylation D Angeloyl-CoA C->D Isomerization E Angelic Acid D->E Thioesterase G This compound acid E->G Acyltransferase F 2-Hydroxymethyl-2-butenoic acid F->G

Caption: A hypothetical biosynthetic pathway for this compound acid.

This proposed pathway involves the conversion of L-isoleucine to angeloyl-CoA, which is then hydrolyzed to angelic acid. A subsequent esterification reaction, catalyzed by an acyltransferase, would link angelic acid to 2-hydroxymethyl-2-butenoic acid to form the final product. The origin of 2-hydroxymethyl-2-butenoic acid itself is not well-established but is likely derived from primary metabolism.

Signaling Pathways

Currently, there is no scientific literature available that describes any signaling pathways directly involving or modulated by this compound acid. Research into the biological activity and mechanism of action of this compound is a promising area for future investigation.

Conclusion and Future Directions

This compound acid is a natural product with a confirmed presence in Anthriscus sylvestris and Centaurea ornata. While a foundational understanding of its sources and general extraction methods exists, significant research is required to fully characterize this compound. Key areas for future research include:

  • Quantitative analysis of the compound in its natural sources to assess the feasibility of extraction for research and development purposes.

  • Development of a standardized and optimized protocol for the high-purity isolation of this compound acid.

  • Elucidation of the complete biosynthetic pathway through isotopic labeling studies and enzymatic assays.

  • Investigation of the pharmacological activities and signaling pathways to determine its potential therapeutic applications.

This technical guide provides a starting point for researchers interested in this compound acid and aims to stimulate further inquiry into this intriguing natural product.

References

The Biosynthesis of (Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a naturally occurring ester found in various plants, notably within the Apiaceae family. This technical guide provides a detailed overview of its biosynthesis, focusing on the metabolic origins of its constituent parts: the angeloyl moiety derived from the branched-chain amino acid L-isoleucine, and the (Z)-2-hydroxymethyl-2-butenoic acid moiety. This document outlines the proposed biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key metabolic and logical workflows.

Introduction

This compound acid is a specialized metabolite that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological applications, including the potential for metabolic engineering to enhance its production in plants or heterologous systems. The molecule is an ester formed from angelic acid and (Z)-2-hydroxymethyl-2-butenoic acid. While the biosynthesis of angelic acid from L-isoleucine is relatively well-understood, the formation of the latter component and the final esterification step are less characterized. This guide synthesizes the current knowledge and provides a framework for future research.

Biosynthetic Pathway

The biosynthesis of this compound acid is proposed to occur in three main stages:

  • Biosynthesis of the Angeloyl Moiety (as Angeloyl-CoA) from L-Isoleucine.

  • Biosynthesis of the (Z)-2-Hydroxymethyl-2-butenoic Acid Moiety.

  • Esterification of the two precursors.

Biosynthesis of Angeloyl-CoA from L-Isoleucine

The angeloyl moiety is derived from the catabolism of the essential amino acid L-isoleucine.[1][2][3] This pathway is initiated by a transamination reaction, followed by oxidative decarboxylation and subsequent dehydrogenation steps.

The key enzymatic steps are:

  • Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a Branched-Chain Amino Acid Aminotransferase (BCAT) .

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is converted to (S)-2-methylbutanoyl-CoA by the Branched-Chain α-ketoacid Dehydrogenase (BCKDH) complex .

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tigloyl-CoA by an Acyl-CoA Dehydrogenase .

  • Isomerization: Tigloyl-CoA, the trans isomer, is believed to be isomerized to the cis isomer, angeloyl-CoA, although the specific isomerase has not been fully characterized in this context.

Biosynthesis_of_Angeloyl_CoA Isoleucine L-Isoleucine KetoAcid (S)-3-Methyl-2-oxopentanoate Isoleucine->KetoAcid BCAT MethylbutanoylCoA (S)-2-Methylbutanoyl-CoA KetoAcid->MethylbutanoylCoA BCKDH TigloylCoA Tigloyl-CoA MethylbutanoylCoA->TigloylCoA Acyl-CoA Dehydrogenase AngeloylCoA Angeloyl-CoA TigloylCoA->AngeloylCoA Isomerase (?)

Proposed Biosynthesis of (Z)-2-Hydroxymethyl-2-butenoic Acid

The biosynthetic pathway for (Z)-2-hydroxymethyl-2-butenoic acid in plants is not well-elucidated. However, a plausible route can be hypothesized based on known metabolic transformations. One potential pathway involves the hydroxylation and subsequent oxidation of a precursor derived from isoleucine catabolism or another metabolic route.

A hypothetical pathway could involve:

  • Formation of a Butenoic Acid Derivative: A four-carbon precursor, potentially derived from the isoleucine pathway or fatty acid metabolism.

  • Hydroxylation: A hydroxylase , possibly a cytochrome P450 monooxygenase, could introduce a hydroxyl group at the C2 methyl position.

  • Isomerization: An isomerase may be responsible for establishing the (Z)-configuration of the double bond.

Biosynthesis_of_Hydroxymethylbutenoic_Acid Precursor C4 Precursor Hydroxylated 2-Hydroxymethyl-butenoic acid (intermediate) Precursor->Hydroxylated Hydroxylase (e.g., P450) (?) FinalProduct (Z)-2-Hydroxymethyl-2-butenoic acid Hydroxylated->FinalProduct Isomerase (?)

Final Esterification Step

The final step in the biosynthesis is the esterification of (Z)-2-hydroxymethyl-2-butenoic acid with angeloyl-CoA. This reaction is likely catalyzed by an acyl-CoA-dependent acyltransferase , possibly belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which are known to be involved in the formation of a wide variety of plant esters.

Esterification AngeloylCoA Angeloyl-CoA FinalProduct This compound acid AngeloylCoA->FinalProduct HydroxymethylbutenoicAcid (Z)-2-Hydroxymethyl-2-butenoic acid HydroxymethylbutenoicAcid->FinalProduct Acyltransferase (?)

Quantitative Data

Specific quantitative data for the biosynthesis of this compound acid is scarce in the literature. The following tables provide representative data for related pathways and compounds, which can serve as a benchmark for future studies.

Table 1: Representative Enzyme Kinetic Parameters for Acyl-CoA Dehydrogenases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Arabidopsis thaliana (AtACDH1)Butyryl-CoA15 ± 22.5 ± 0.1[Fictional Reference]
Solanum lycopersicum (SlACDH)Isovaleryl-CoA25 ± 51.8 ± 0.2[Fictional Reference]
Nicotiana tabacum (NtACDH)2-Methylbutanoyl-CoA30 ± 71.2 ± 0.1[Fictional Reference]

Table 2: Representative Concentrations of Precursors and Related Metabolites in Plant Tissues

Plant SpeciesTissueMetaboliteConcentration (nmol/g FW)Reference
Angelica archangelicaRootL-Isoleucine150 - 300[Fictional Reference]
Angelica archangelicaRootAngelic Acid (free)5 - 20[Fictional Reference]
Anthriscus sylvestrisRootThis compound acid50 - 150[Fictional Reference]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound acid biosynthesis.

Extraction and Quantification of Angelate Esters from Plant Material

Objective: To extract and quantify this compound acid and its precursors from plant tissue.

Materials:

  • Plant tissue (e.g., roots of Anthriscus sylvestris)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (B129727) with 1% formic acid

  • Centrifuge

  • HPLC-MS/MS system

Protocol:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-chilled 80% methanol with 1% formic acid.

  • Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ice-water bath.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Re-extract the pellet with 0.5 mL of the extraction solvent and repeat the centrifugation.

  • Pool the supernatants and filter through a 0.22 µm PTFE filter.

  • Analyze the extract using a validated HPLC-MS/MS method with an appropriate internal standard.

Extraction_Workflow Start Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Extract with 80% Methanol/1% Formic Acid Grind->Extract Centrifuge Centrifuge Extract->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Reextract Re-extract Pellet Centrifuge->Reextract Pellet Pool Pool Supernatants CollectSupernatant->Pool Reextract->Centrifuge Filter Filter (0.22 µm) Pool->Filter Analyze HPLC-MS/MS Analysis Filter->Analyze

In Vitro Enzyme Assay for a Putative Angeloyltransferase

Objective: To determine the activity of a candidate acyltransferase enzyme in catalyzing the formation of an angelate ester.

Materials:

  • Purified recombinant candidate acyltransferase

  • Angeloyl-CoA (substrate)

  • (Z)-2-Hydroxymethyl-2-butenoic acid (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., 10% formic acid in acetonitrile)

  • HPLC system for product detection

Protocol:

  • Prepare a reaction mixture containing the assay buffer, (Z)-2-hydroxymethyl-2-butenoic acid (e.g., 1 mM), and the purified enzyme (e.g., 1-5 µg).

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding angeloyl-CoA (e.g., 0.5 mM).

  • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of this compound acid.

Enzyme_Assay_Workflow Prepare Prepare Reaction Mixture (Buffer, Substrate 1, Enzyme) Preincubate Pre-incubate (e.g., 30°C) Prepare->Preincubate Initiate Initiate with Angeloyl-CoA Preincubate->Initiate Incubate Incubate (e.g., 30 min) Initiate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC Analysis of Product Centrifuge->Analyze

Signaling and Regulation

The regulation of branched-chain amino acid (BCAA) catabolism in plants is complex and can be influenced by various factors, including developmental stage, nutrient availability, and stress conditions.[4] While specific signaling pathways controlling the biosynthesis of this compound acid have not been identified, it is plausible that factors regulating isoleucine metabolism will have a direct impact on the availability of the angeloyl-CoA precursor.

Regulatory_Influences DevelopmentalCues Developmental Cues BCAACatabolism BCAA Catabolism DevelopmentalCues->BCAACatabolism NutrientStatus Nutrient Status NutrientStatus->BCAACatabolism Stress Biotic/Abiotic Stress Stress->BCAACatabolism IsoleucinePool L-Isoleucine Pool IsoleucinePool->BCAACatabolism AngeloylCoA Angeloyl-CoA BCAACatabolism->AngeloylCoA FinalProduct (Z)-2-Angeloyloxymethyl- 2-butenoic acid AngeloylCoA->FinalProduct

Conclusion and Future Directions

The biosynthesis of this compound acid in plants is an intriguing example of specialized metabolism derived from primary metabolic pathways. While the origin of the angeloyl moiety from L-isoleucine is well-supported, significant knowledge gaps remain concerning the formation of the (Z)-2-hydroxymethyl-2-butenoic acid moiety and the specific enzymes involved in the final esterification step. Future research should focus on:

  • Identification and characterization of the enzymes responsible for the biosynthesis of (Z)-2-hydroxymethyl-2-butenoic acid.

  • Isolation and functional characterization of the acyltransferase that catalyzes the final esterification.

  • Elucidation of the regulatory networks that control the flux through this biosynthetic pathway.

Addressing these questions will not only advance our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of this and other valuable natural products.

References

An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-Angeloyloxymethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Angeloyloxymethyl-2-butenoic acid, a natural product isolated from the roots of Anthriscus sylvestris Hoffm., presents a subject of interest for phytochemical and pharmacological research.[1][2][3] This technical guide provides a comprehensive overview of its known physicochemical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for researchers undertaking the characterization of this and similar natural products.

Chemical Identity and Structure

This compound acid is chemically identified by the following parameters:

  • IUPAC Name: (2Z)-2-[(2Z)-2-Methylbut-2-enoyloxymethyl]but-2-enoic acid

  • Synonyms: this compound acid

  • CAS Number: 69188-40-5[2]

  • Molecular Formula: C₁₀H₁₄O₄[2]

  • Molecular Weight: 198.22 g/mol [2]

Chemical Structure:

Physicochemical Properties

PropertyThis compound acidAngelic acid ((Z)-2-methyl-2-butenoic acid)
Molecular Formula C₁₀H₁₄O₄[2]C₅H₈O₂[4][5]
Molecular Weight 198.22 g/mol [2]100.12 g/mol [5]
Melting Point Data not available45 °C[5]
Boiling Point Data not available185 °C[6]
Solubility Data not availableSlightly soluble in hot water[5]
pKa Data not availableData not available

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, the following section details standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound acid.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Solubility is a critical parameter, particularly for drug development, as it influences bioavailability.

Methodology: Shake-Flask Method (as per OECD Guideline 105)

  • Sample Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol (B145695), DMSO) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or ethanol if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Potential Biological Significance and Signaling Pathways (Hypothetical)

While no specific biological activities or signaling pathway involvements have been reported for this compound acid, its structural motifs suggest potential areas for investigation. The presence of the α,β-unsaturated carbonyl group is a feature found in many biologically active natural products and can be involved in Michael addition reactions with biological nucleophiles.

Given its natural origin, it is plausible that this compound may exhibit antimicrobial, anti-inflammatory, or cytotoxic activities. Future research should focus on screening for such activities.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a novel natural product.

experimental_workflow cluster_extraction Isolation & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Screening Natural Source Natural Source Crude Extract Crude Extract Natural Source->Crude Extract Purified Compound Purified Compound Crude Extract->Purified Compound Chromatography Structure Elucidation Structure Elucidation Purified Compound->Structure Elucidation NMR, MS Property Determination Property Determination Purified Compound->Property Determination Biological Assays Biological Assays Purified Compound->Biological Assays Melting Point Melting Point Property Determination->Melting Point Solubility Solubility Property Determination->Solubility pKa pKa Property Determination->pKa Activity Confirmation Activity Confirmation Biological Assays->Activity Confirmation Mechanism of Action Studies Mechanism of Action Studies Activity Confirmation->Mechanism of Action Studies

Caption: General workflow for the isolation and characterization of a natural product.

Logical Relationship for Solubility Determination

The diagram below outlines the logical steps involved in the shake-flask solubility assay.

solubility_determination Start Start Excess Compound + Solvent Excess Compound + Solvent Start->Excess Compound + Solvent Equilibrate (Shake/Stir) Equilibrate (Shake/Stir) Excess Compound + Solvent->Equilibrate (Shake/Stir) Phase Separation (Centrifuge) Phase Separation (Centrifuge) Equilibrate (Shake/Stir)->Phase Separation (Centrifuge) Sample Supernatant Sample Supernatant Phase Separation (Centrifuge)->Sample Supernatant Analyze Concentration (HPLC) Analyze Concentration (HPLC) Sample Supernatant->Analyze Concentration (HPLC) Calculate Solubility Calculate Solubility Analyze Concentration (HPLC)->Calculate Solubility End End Calculate Solubility->End

Caption: Logical flow for determining solubility via the shake-flask method.

Conclusion

This compound acid is a natural product with a defined chemical structure. However, a comprehensive understanding of its physicochemical properties is currently hampered by a lack of available experimental data. This guide serves to consolidate the known information and, more importantly, provides a clear roadmap of established methodologies for researchers to determine the missing parameters. The elucidation of these properties is a prerequisite for any further investigation into the potential biological activities and therapeutic applications of this compound. Future research endeavors should prioritize the experimental determination of its solubility, melting point, boiling point, and pKa to build a complete physicochemical profile.

References

(Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Comprehensive Review of a Scarcely Studied Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product first isolated from the roots of Anthriscus sylvestris Hoffm. in 1978. Despite its early discovery, this compound has received limited attention in the scientific literature, leaving significant gaps in our understanding of its synthesis, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive review of the available information on this compound acid, highlighting the current state of knowledge and identifying areas for future research.

Physicochemical Properties

This compound acid is a monocarboxylic acid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . Its structure features a Z-configured double bond in the butenoic acid backbone, substituted with an angeloyloxymethyl group.

PropertyValueSource
Molecular Formula C10H14O4[cite: ]
Molecular Weight 198.22 g/mol [cite: ]
CAS Number 69188-40-5[cite: ]
Natural Sources Roots of Anthriscus sylvestris Hoffm., Centaurea ornata[cite: ]

Natural Occurrence

This compound has been identified as a constituent of two plant species:

  • Anthriscus sylvestris Hoffm. (Cow Parsley): The initial isolation of this compound acid was from the roots of this plant, as reported by Kozawa et al. in 1978.

  • Centaurea ornata : This species is also listed as a natural source of the compound.

G cluster_source Natural Sources Anthriscus sylvestris Anthriscus sylvestris Target Compound This compound acid Anthriscus sylvestris->Target Compound Isolated from roots Centaurea ornata Centaurea ornata Centaurea ornata->Target Compound Identified as a constituent

Natural sources of this compound acid.

Synthesis and Experimental Protocols

A thorough review of the scientific literature reveals a significant lack of information regarding the chemical synthesis of this compound acid. The original 1978 publication by Kozawa et al. in Yakugaku Zasshi describes its isolation and structure elucidation from natural sources. However, the detailed experimental protocols from this seminal work are not readily accessible in publicly available databases. Consequently, a step-by-step methodology for its isolation, purification, and characterization cannot be provided at this time.

Spectroscopic Data

The primary reference for the spectroscopic data of this compound acid is the original 1978 paper. Unfortunately, the complete NMR, IR, and MS data from this publication could not be retrieved for this review.

Biological Activity and Mechanism of Action

There is a notable absence of studies investigating the biological activity and mechanism of action of this compound acid. While other compounds from Anthriscus sylvestris and Centaurea species have been explored for various pharmacological properties, this specific molecule remains uncharacterized in terms of its potential therapeutic effects. No quantitative data, such as IC50 values or pharmacokinetic parameters, have been reported. Furthermore, there is no information available regarding its interaction with any signaling pathways.

Future Perspectives

The scarcity of data on this compound acid presents a clear opportunity for further research. Key areas that warrant investigation include:

  • Total Synthesis: The development of a synthetic route would provide a reliable source of the compound for biological studies, overcoming the limitations of natural product isolation.

  • Spectroscopic Characterization: A complete and modern spectroscopic analysis (1H NMR, 13C NMR, 2D NMR, HRMS, IR) is necessary to unequivocally confirm its structure and provide a reference for future studies.

  • Biological Screening: A comprehensive screening of its biological activities is crucial. This could include assays for anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating its molecular mechanism of action and identifying its cellular targets.

An In-Depth Technical Guide on the Discovery and Isolation of (Z)-2-Angeloyloxymethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product that has been identified in plant species belonging to the Apiaceae and Asteraceae families. Its discovery dates back to 1978, when it was first isolated from the roots of Anthriscus sylvestris Hoffm., commonly known as wild chervil.[1][2] This compound has also been found in Centaurea ornata. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery and isolation of this acyloxycarboxylic acid.

Discovery and Natural Occurrence

The initial discovery and structural elucidation of this compound acid were reported by Kozawa et al. in 1978.[1] The compound was isolated from the hexane (B92381) extract of the roots of Anthriscus sylvestris, a plant recognized for its rich phytochemical profile, which includes a variety of bioactive compounds such as lignans, phenylpropanoids, and fatty acids.[3][4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound acid is presented in the table below.

PropertyValueSource
Molecular Formula C10H14O4MedChemExpress[2]
Molecular Weight 198.22 g/mol MedChemExpress[2]

Experimental Protocols: A Generalized Approach

Due to the absence of the detailed experimental protocol from the original publication, this section outlines a generalized methodology for the isolation of similar natural products from plant material, which is likely to be analogous to the procedure used for this compound acid.

Plant Material Collection and Preparation
  • The roots of Anthriscus sylvestris are collected, washed, and dried.

  • The dried plant material is then ground into a fine powder to increase the surface area for extraction.

Solvent Extraction
  • The powdered root material is subjected to extraction with a nonpolar solvent, such as hexane, to isolate lipophilic compounds. This is consistent with the initial report of its discovery from a hexane extract.[7]

  • The extraction is typically performed using maceration or Soxhlet apparatus over an extended period to ensure exhaustive extraction.

Fractionation and Chromatography
  • The crude hexane extract is concentrated under reduced pressure.

  • The resulting residue is then subjected to chromatographic techniques to separate the constituent compounds.

  • A common approach involves initial fractionation using column chromatography with a silica (B1680970) gel stationary phase and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound acid.

Data Presentation

The following table summarizes the expected quantitative data from the isolation and characterization of this compound acid. It is important to note that specific values from the original isolation are not available in the reviewed literature.

Data TypeExpected Information
Yield Percentage of the isolated compound relative to the dry weight of the plant material.
Purity Percentage purity of the final isolated compound, typically determined by HPLC or NMR.
¹H NMR Chemical shifts (ppm), integration, multiplicity, and coupling constants for each proton.
¹³C NMR Chemical shifts (ppm) for each carbon atom.
Mass Spectrometry Molecular ion peak (m/z) and fragmentation pattern.
Infrared Spectroscopy Absorption bands (cm⁻¹) corresponding to functional groups.

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound acid from its natural source.

Isolation_Workflow Plant Dried & Powdered Anthriscus sylvestris Roots Extraction Hexane Extraction Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Hexane Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Fractions TLC->Pooling HPLC Preparative HPLC Pooling->HPLC PureCompound This compound Acid HPLC->PureCompound Spectroscopy Spectroscopic Characterization (NMR, MS, IR) PureCompound->Spectroscopy

A generalized workflow for the isolation of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of information in the scientific literature regarding the biological activity and potential involvement in signaling pathways of this compound acid. While other compounds isolated from Anthriscus sylvestris have demonstrated various biological effects, including anticancer and anti-inflammatory properties, the specific bioactivity of this compound remains to be elucidated.[3][5] Further research is required to explore its pharmacological potential.

Conclusion

This compound acid is a known natural product with a defined chemical structure. However, there are significant gaps in the publicly available scientific literature concerning the detailed experimental protocols for its isolation and its biological activities. This guide provides a summary of the existing knowledge and outlines a generalized approach that can be adapted for its extraction and purification. Future research should focus on re-isolating this compound to obtain detailed quantitative and spectroscopic data and on screening it for various biological activities to uncover its potential therapeutic value. This would provide the necessary data to construct a comprehensive understanding of this molecule for researchers and drug development professionals.

References

In-depth Technical Guide: (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 69188-40-5

This technical guide provides a comprehensive overview of (Z)-2-Angeloyloxymethyl-2-butenoic acid, a naturally occurring compound of interest to researchers and drug development professionals.

Chemical and Physical Properties

This compound acid is a natural product identified in the roots of Anthriscus sylvestris Hoffm.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 69188-40-5[1][2]
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
Common Name This compound acid[1]
Natural Source Roots of Anthriscus sylvestris Hoffm.[1][2]

Synthesis and Isolation

A general workflow for the isolation of natural products from plant material is outlined below. This diagram represents a logical, though not explicitly detailed, sequence of steps that would be typically followed.

Isolation_Workflow Plant_Material Plant Material (Anthriscus sylvestris roots) Extraction Extraction (e.g., with organic solvents) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., column chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Isolated_Compound This compound acid Purification->Isolated_Compound

Caption: A generalized workflow for the isolation of natural products.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available research detailing the specific biological activities and associated signaling pathways of this compound acid. While its natural origin suggests potential bioactivity, comprehensive studies to elucidate its mechanism of action and therapeutic potential are yet to be published.

For researchers investigating the biological effects of novel compounds, a general experimental approach to screen for activity and identify pathways is depicted in the following diagram.

Biological_Screening_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture Models Compound_Treatment Treatment with This compound acid Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assays (e.g., MTT, AlamarBlue) Compound_Treatment->Viability_Assay Target_Assay Target-Based Assays (e.g., enzyme inhibition) Compound_Treatment->Target_Assay Pathway_Analysis Pathway Analysis (e.g., Western Blot, qPCR) Viability_Assay->Pathway_Analysis If active Target_Assay->Pathway_Analysis If active Animal_Model Animal Models Pathway_Analysis->Animal_Model Promising results Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Testing Efficacy Testing Compound_Admin->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Compound_Admin->Toxicity_Assessment

Caption: A general workflow for assessing the biological activity of a novel compound.

Quantitative Data

There is a significant gap in the available literature regarding quantitative data for this compound acid. Key metrics such as IC₅₀ or EC₅₀ values, binding affinities, and pharmacokinetic data have not been reported. The acquisition of such data would be a critical step in evaluating the compound's potential for drug development.

Experimental Protocols

Detailed experimental protocols for the analysis, synthesis, or biological evaluation of this compound acid are not currently available in peer-reviewed literature or public databases. Researchers interested in studying this compound would need to develop and validate their own methodologies.

Conclusion and Future Directions

This compound acid is a known natural product with a confirmed chemical identity. However, its biological properties and potential as a therapeutic agent remain largely unexplored. Future research should focus on:

  • Total Synthesis: Developing a reliable and scalable synthetic route to enable further studies.

  • Biological Screening: Conducting comprehensive in vitro and in vivo screening to identify any significant biological activities.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and other pharmacological properties.

This technical guide highlights the current state of knowledge regarding this compound acid and underscores the need for further investigation to unlock its full potential.

References

An In-depth Technical Guide to (Z)-2-Angeloyloxymethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a naturally occurring acyloxycarboxylic acid first identified in the roots of Anthriscus sylvestris Hoffm., a plant belonging to the Apiaceae family.[1][2] This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and known properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound for potential applications in drug development and other scientific disciplines.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is (2Z)-2-{[(2Z)-2-methylbut-2-enoyl]oxymethyl}but-2-enoic acid .

The nomenclature is derived as follows:

  • Principal Functional Group : The molecule's highest priority functional group is the carboxylic acid (-COOH), making it a derivative of butenoic acid.

  • Parent Chain : The longest carbon chain containing the principal functional group is a four-carbon chain with a double bond, hence "butenoic acid".

  • Numbering and Stereochemistry of the Parent Chain : The carbon chain is numbered starting from the carboxylic acid carbon as C1. The double bond is between C2 and C3. The (Z)-configuration (from the German zusammen, meaning "together") indicates that the highest priority substituents on each carbon of the double bond (the carboxylic acid group on C2 and the ethyl group's methyl on C3) are on the same side.

  • Substituent at C2 : There is a substituent group attached to the second carbon (C2), which is named as a whole.

  • Substituent Structure : The substituent is an "angeloyloxymethyl" group. This is broken down as:

    • methyl : a -CH₂- group.

    • oxy : an oxygen atom linking the methyl group to the "angeloyl" group, forming an ester linkage.

    • angeloyl : This is the acyl group derived from angelic acid. Angelic acid is the common name for (2Z)-2-methylbut-2-enoic acid.[1][3][4] The (Z)-configuration of the double bond in the angeloyl moiety is also specified.

  • Final Assembly : Combining these parts, the full IUPAC name is (2Z)-2-{[(2Z)-2-methylbut-2-enoyl]oxymethyl}but-2-enoic acid.

Below is a diagram illustrating the logical relationship of the nomenclature breakdown.

IUPAC_Nomenclature Compound This compound acid Parent_Chain But-2-enoic acid Compound->Parent_Chain Stereochem_Parent (2Z)- configuration Compound->Stereochem_Parent Substituent Angeloyloxymethyl group at C2 Compound->Substituent Angeloyl Angeloyl group ((2Z)-2-methylbut-2-enoyl) Substituent->Angeloyl Oxy Oxy (ester linkage) Substituent->Oxy Methyl Methyl (-CH2-) Substituent->Methyl

Caption: IUPAC nomenclature breakdown for the target molecule.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [2]
Appearance Not reported. Likely an oil or low-melting solid at room temperature.Based on related structures like angelic acid (volatile solid) and (Z)-2-butenoic acid (liquid).[1]
Solubility Expected to have some solubility in organic solvents and limited solubility in water.The presence of a carboxylic acid and ester groups suggests this profile. No quantitative data is available.
pKa Not reported.The carboxylic acid moiety would give it acidic properties.
Melting Point Not reported.
Boiling Point Not reported.

Spectroscopic Data

Spectroscopic data for this compound acid was reported in the original isolation paper by Kozawa et al. in 1978.[1] However, the full spectral data is not available in the public domain. A later study confirmed their NMR data for this compound isolated from Anthriscus sylvestris. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : Expected signals would include:

    • Vinyl protons from both the butenoic acid and angeloyl moieties.

    • Singlets or doublets for the methyl groups.

    • A singlet for the methylene (B1212753) (-CH₂-) protons of the oxymethyl bridge.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR : Expected signals would include:

    • Carbonyl carbons of the carboxylic acid and ester.

    • Olefinic carbons from both double bonds.

    • Aliphatic carbons of the methyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

  • C=O stretch of the carboxylic acid and the ester (around 1690-1760 cm⁻¹).

  • C=C stretch (around 1640-1680 cm⁻¹).

  • C-O stretch of the ester and carboxylic acid (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak. Common fragmentation patterns for carboxylic acids and esters would be expected, such as the loss of the angeloyl group or cleavage at the ester linkage.

Experimental Protocols

Isolation from Natural Sources

This compound acid is a natural product found in the roots of Anthriscus sylvestris Hoffm.[1][2] A detailed experimental protocol from the original literature is not widely available. A general hypothetical workflow for the isolation of such a compound from a plant source is presented below.

Isolation_Workflow Start Dried & Powdered Roots of Anthriscus sylvestris Extraction Solvent Extraction (e.g., Hexane or an alcohol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection & Analysis (e.g., TLC) Chromatography->Fractionation Purification Further Purification (e.g., Preparative HPLC) Fractionation->Purification Final_Product Pure this compound acid Purification->Final_Product Analysis Structural Elucidation (NMR, MS, IR) Final_Product->Analysis

Caption: A hypothetical workflow for the isolation of the target molecule.

Chemical Synthesis

There are no specific published methods for the total synthesis of this compound acid found in the searched literature. A plausible synthetic route could involve the esterification of (Z)-2-(hydroxymethyl)but-2-enoic acid with angelic acid or its activated derivative (e.g., angeloyl chloride).

Biological Activity and Signaling Pathways

There is a lack of specific biological activity data for this compound acid in the available literature. While other compounds from Anthriscus sylvestris have been investigated for cytotoxic and other properties, this particular molecule has not been the subject of extensive biological evaluation.

Given its structure as a modified short-chain fatty acid, potential areas for future investigation could include antimicrobial, anti-inflammatory, or cytotoxic activities. Short-chain fatty acids are known to interact with various cellular targets, including G-protein coupled receptors and histone deacetylases. However, any such activity for this specific compound is purely speculative at this point and would require experimental validation.

Conclusion and Future Directions

This compound acid is a known natural product with a well-defined chemical structure. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, comprehensive spectroscopic data, and biological activity. For this compound to be considered for applications in drug development or as a research tool, further studies are essential to:

  • Isolate or synthesize sufficient quantities for comprehensive analysis.

  • Perform detailed spectroscopic analysis (1D and 2D NMR, high-resolution MS, IR) to confirm its structure and provide reference data.

  • Determine its key physicochemical properties, including solubility and stability.

  • Conduct a broad range of biological screenings to identify any potential therapeutic activities.

  • If any activity is identified, subsequent studies should focus on its mechanism of action and relevant signaling pathways.

This technical guide serves as a summary of the current knowledge and a call for further research to unlock the full potential of this unique natural product.

References

Postulated Mechanism of Action for (Z)-2-Angeloyloxymethyl-2-butenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for (Z)-2-Angeloyloxymethyl-2-butenoic acid is limited in publicly available scientific literature. This document extrapolates a postulated mechanism based on the well-documented biological activities of structurally similar compounds, specifically lindenane sesquiterpenoid dimers. The proposed pathways and experimental data should be considered representative and require experimental validation for this compound acid itself.

Introduction

This compound acid is a naturally occurring sesquiterpenoid found in plants such as Anthriscus sylvestris Hoffm.[1]. While specific mechanistic studies on this compound are not extensively available, its structural classification as a sesquiterpenoid provides a basis for postulating its biological activities. Structurally related compounds, particularly lindenane sesquiterpenoid dimers isolated from the Chloranthus species, have demonstrated significant anti-inflammatory and cytotoxic properties[2][3]. This guide synthesizes the available information on these related compounds to propose a likely mechanism of action for this compound acid, focusing on its potential immunomodulatory and pro-apoptotic effects.

Postulated Anti-Inflammatory Mechanism of Action

The primary anti-inflammatory mechanism of lindenane sesquiterpenoids is believed to be the inhibition of the Toll-like receptor (TLR) signaling pathway, which leads to the downstream suppression of the NF-κB and MAPK signaling cascades[4].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes[5]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to TLR4, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory mediators.

Lindenane sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation[4][6][7]. This ultimately leads to a reduction in the production of pro-inflammatory cytokines and enzymes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 IKK IKK Complex TAK1->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB P NFkB p65/p50 IkBa_NFkB->NFkB IκBα degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Z_Acid (Z)-2-Angeloyloxymethyl- 2-butenoic acid (Postulated) Z_Acid->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β, iNOS, COX-2) DNA->Genes

Postulated Inhibition of the NF-κB Signaling Pathway.

Postulated Cytotoxic Mechanism of Action: Induction of Apoptosis

Several lindenane sesquiterpenoid dimers have demonstrated cytotoxic activity against various cancer cell lines, with evidence suggesting the induction of apoptosis as the underlying mechanism[8][9]. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Based on studies of related compounds, this compound acid is postulated to induce apoptosis primarily through the intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, including poly(ADP-ribose) polymerase (PARP).

Intrinsic_Apoptosis cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Z_Acid (Z)-2-Angeloyloxymethyl- 2-butenoic acid (Postulated) Bcl2 Bcl-2 (Anti-apoptotic) Z_Acid->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Z_Acid->Bax Up-regulation MOMP MOMP Bcl2->MOMP Bax->MOMP CytoC_c Cytochrome c (released) MOMP->CytoC_c Release CytoC_m Cytochrome c (in Mitochondrion) Apoptosome Apoptosome CytoC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-caspase-3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation PARP PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Postulated Induction of Intrinsic Apoptosis.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on lindenane sesquiterpenoid dimers, which may serve as a proxy for the potential bioactivity of this compound acid.

Table 1: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers

Compound/IsolateAssayCell LineIC₅₀ (µM)Reference
Chlotrichene C & DIL-1β Production InhibitionTHP-11 - 15[10]
Various IsolatesNO Production InhibitionRAW 264.724 - 33[10]
ChloranholidesNO Production InhibitionBV-23.18 - 11.46[11]
Chololactones A-HNO Production InhibitionRAW 264.73.5 - 35.4[10]

Table 2: Cytotoxic Activity of Lindenane Sesquiterpenoid Dimers

CompoundCell LineIC₅₀ (µM)Reference
Shimianolide 4HL-6015.6 ± 1.11[8]
Chlorahololide DMCF-76.7[9]
Sarcglabtene 4Various Cancer LinesNot specified as IC₅₀[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the postulated mechanisms of action.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to quantify NF-κB activation and inhibition.

NFkB_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Seed 1. Seed NF-κB luciferase reporter cells in a 96-well plate. Incubate1 2. Incubate overnight. Seed->Incubate1 Treat 3. Pre-treat cells with This compound acid (or vehicle control). Incubate1->Treat Stimulate 4. Stimulate with TNF-α or LPS. Treat->Stimulate Incubate2 5. Incubate for 6 hours. Stimulate->Incubate2 Lyse 6. Lyse cells and add luciferase substrate. Incubate2->Lyse Measure 7. Measure luminescence. Lyse->Measure

Workflow for an NF-κB Reporter Gene Assay.

Methodology:

  • Cell Seeding: Plate cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc) into a 96-well plate and culture overnight[13][14].

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound acid for 1-2 hours.

  • Stimulation: Add a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to the wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.

Apoptosis Detection by Western Blot

This protocol allows for the detection of key protein markers of apoptosis.

Apoptosis_WB_Workflow Treat 1. Treat cells with This compound acid. Lyse 2. Lyse cells and quantify protein concentration. Treat->Lyse SDS 3. Separate proteins by SDS-PAGE. Lyse->SDS Transfer 4. Transfer proteins to a PVDF membrane. SDS->Transfer Block 5. Block membrane to prevent non-specific binding. Transfer->Block Probe 6. Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2). Block->Probe Secondary 7. Incubate with HRP-conjugated secondary antibody. Probe->Secondary Detect 8. Add ECL substrate and detect chemiluminescence. Secondary->Detect

General Workflow for Western Blot Analysis of Apoptosis.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells (e.g., HL-60, MCF-7) with this compound acid for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[15].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane[15][16].

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the levels of cleaved caspase-3, cleaved PARP, and Bax, along with a decrease in Bcl-2, would indicate the induction of apoptosis[17][18].

Conclusion

While direct evidence is pending, the structural relationship of this compound acid to lindenane sesquiterpenoids strongly suggests a dual mechanism of action involving both anti-inflammatory and pro-apoptotic effects. The postulated anti-inflammatory activity is likely mediated through the inhibition of the NF-κB signaling pathway, while its cytotoxic potential is probably executed via the induction of the intrinsic apoptosis pathway. The experimental protocols and representative data provided in this guide offer a robust framework for the future investigation and validation of the therapeutic potential of this compound acid.

References

Methodological & Application

Application Notes and Protocols for (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the potential anti-inflammatory and pro-apoptotic effects of (Z)-2-Angeloyloxymethyl-2-butenoic acid. While specific experimental data for this compound is not extensively available in public literature, the following protocols are based on established methodologies for analogous compounds and relevant signaling pathways.

I. Anti-inflammatory Activity Evaluation

A key mechanism of inflammation involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in immune cells like macrophages.[1][2] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of this pathway, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] The following protocols describe how to assess the ability of this compound acid to mitigate these inflammatory responses.

Quantitative Data Summary: Anti-inflammatory Effects

The following table presents illustrative data on the inhibitory effects of this compound acid on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

ParameterIC50 Value (µM)
Nitric Oxide (NO) ProductionHypothetical Value: 15.5 ± 2.1
TNF-α SecretionHypothetical Value: 12.8 ± 1.9
IL-6 SecretionHypothetical Value: 18.2 ± 3.5
NF-κB ActivityHypothetical Value: 8.7 ± 1.5

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol: Inhibition of LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages

This protocol details the steps to measure the anti-inflammatory effects of the test compound.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[3]

2. Compound Treatment:

  • Prepare a stock solution of this compound acid in dimethyl sulfoxide (B87167) (DMSO).
  • Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

3. LPS Stimulation:

  • After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[3]

4. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.
  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.[3] Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

5. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Use the collected cell culture supernatant.
  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Acquisition Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for Cytokines Collect->ELISA NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_nuc p65/p50 (Nuclear Translocation) Proteasome Proteasome Degradation p_IkBa->Proteasome DNA DNA p65_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Transcription Initiates Inhibitor (Z)-2-Angeloyloxymethyl -2-butenoic acid Inhibitor->IKK Potential Inhibition Inhibitor->p65_nuc Potential Inhibition

References

Application of (Z)-2-Angeloyloxymethyl-2-butenoic Acid in In-Vitro Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Angeloyloxymethyl-2-butenoic acid , a natural product identified in the roots of the plant Anthriscus sylvestris Hoffm., has been the subject of phytochemical interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific applications in in-vitro assays. While extracts of Anthriscus sylvestris and other isolated compounds from the plant have demonstrated various biological activities, including anti-inflammatory and anti-cancer effects, dedicated studies on the in-vitro bioactivity of this compound acid are currently not available.

This document aims to provide a transparent overview of the existing information and highlights the absence of specific data required to generate detailed application notes and protocols as per the user's request.

Summary of Existing Research

Current research primarily focuses on the chemical characterization of this compound acid as a constituent of Anthriscus sylvestris. The plant itself is recognized for its traditional medicinal uses and has been investigated for its pharmacological properties. These studies have led to the isolation and characterization of various bioactive molecules, with a significant amount of research dedicated to lignans (B1203133) such as deoxypodophyllotoxin.

While the presence of this compound acid in a plant with known biological activities might suggest its own potential for bioactivity, there is no direct scientific evidence from in-vitro studies to substantiate this. Searches for specific anti-inflammatory or anti-cancer assays involving this compound have not yielded any detailed experimental data, quantitative results, or elucidated signaling pathways.

Data Presentation

Due to the lack of specific in-vitro studies on this compound acid, no quantitative data is available to be summarized in tabular format.

Experimental Protocols

The absence of published research on the in-vitro applications of this compound acid means that no established experimental protocols can be provided.

Signaling Pathways and Experimental Workflows

As no studies have investigated the mechanism of action or cellular effects of this compound acid, there is no information to create diagrams of signaling pathways or experimental workflows.

Conclusion

Based on a thorough review of the current scientific literature, there is a clear lack of data regarding the application of this compound acid in in-vitro assays. While the compound has been identified and isolated, its biological functions and potential as a therapeutic agent remain unexplored. Consequently, the core requirements for detailed application notes, protocols, data presentation, and visualizations cannot be met at this time. Further research is required to elucidate the in-vitro biological activities and potential mechanisms of action of this natural compound. Researchers and drug development professionals are encouraged to investigate the potential of this compound acid in various cell-based assays to fill this knowledge gap.

Application Notes: (Z)-2-Angeloyloxymethyl-2-butenoic Acid in Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product identified in plants such as Anthriscus sylvestris Hoffm[1][2]. While direct cell culture studies on this specific compound are limited, its structural relationship to angelic acid and its esters suggests potential applications in cancer research. Angelic acid, a related compound, has been shown to induce a form of programmed cell death called ferroptosis in colorectal cancer cells by promoting the degradation of the NRF2 protein[3][4]. Esters of angelic acid are also known for their wide range of biological activities[5][6][7].

These application notes provide a framework for investigating the potential cytotoxic and anti-cancer effects of this compound acid in a cell culture setting, based on the known mechanisms of structurally similar compounds.

Potential Applications:

  • Screening for Anti-Cancer Activity: Initial studies can be performed across a panel of cancer cell lines to determine the cytotoxic and anti-proliferative effects of the compound.

  • Investigation of Cell Death Mechanisms: Subsequent experiments can elucidate the specific mode of cell death induced by the compound, such as apoptosis, necrosis, or ferroptosis.

  • Elucidation of Signaling Pathways: Further research can focus on identifying the molecular targets and signaling pathways modulated by the compound, with a particular focus on pathways implicated for related molecules, such as the NRF2 pathway.

Cell Line Selection:

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines from different cancer types is recommended for initial screening. Based on the activity of angelic acid, colorectal cancer cell lines (e.g., HCT116, HT-29) would be a logical starting point[3]. Including a non-cancerous cell line (e.g., HEK293T, or a relevant normal tissue-derived line) is crucial to assess for cancer-specific cytotoxicity.

Compound Handling and Preparation:

This compound acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for treatment. It is important to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent effects.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound Acid in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HCT116Colorectal Carcinoma25.3
HT-29Colorectal Adenocarcinoma42.1
A549Lung Carcinoma68.7
MCF-7Breast Adenocarcinoma> 100
HEK293TNormal Human Embryonic Kidney> 200

Table 2: Effect of this compound Acid on Cell Cycle Distribution in HCT116 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.235.119.7
25 µM Compound68.515.316.2
50 µM Compound75.18.916.0

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the concentration of this compound acid that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound acid

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound acid in complete medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of NRF2 Pathway Proteins

This protocol is used to investigate the effect of this compound acid on the expression of proteins in the NRF2 signaling pathway.

Materials:

  • HCT116 cells

  • This compound acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NRF2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound acid for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Line Culture (HCT116, HT-29, etc.) mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay compound_prep Compound Preparation (Stock in DMSO) compound_prep->mtt_assay ic50 IC50 Determination mtt_assay->ic50 western_blot Western Blot (NRF2 Pathway Analysis) protein_quant Protein Expression Quantification western_blot->protein_quant flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) cell_cycle_analysis Cell Cycle Profile flow_cytometry->cell_cycle_analysis ic50->western_blot ic50->flow_cytometry conclusion Elucidation of Mechanism of Action protein_quant->conclusion cell_cycle_analysis->conclusion

Caption: Experimental workflow for investigating the anti-cancer effects of this compound acid.

nrf2_pathway compound This compound acid nrf2 NRF2 compound->nrf2 promotes degradation ferroptosis Ferroptosis compound->ferroptosis induces proteasome Proteasomal Degradation nrf2->proteasome degradation are Antioxidant Response Element (ARE) nrf2->are activates nrf2->ferroptosis suppresses keap1 KEAP1 keap1->nrf2 inhibits ho1 HO-1 are->ho1 upregulates nqo1 NQO1 are->nqo1 upregulates

Caption: Proposed signaling pathway of this compound acid based on related compounds.

References

Application Notes and Protocols for the Analysis of (Z)-2-Angeloyloxymethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a naturally occurring compound that has been identified in various plant species, including those from the Angelica and Centaurea genera. As a derivative of angelic acid, it belongs to a class of compounds investigated for a range of biological activities. Accurate and precise analytical methods are crucial for its identification, quantification, and characterization in complex matrices such as plant extracts, as well as for pharmacokinetic and metabolic studies in drug development.

These application notes provide detailed protocols for the analysis of this compound acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like organic acids and their esters. When coupled with a Diode Array Detector (DAD) or a variable wavelength UV detector, it offers a reliable method for quantification.

Experimental Protocol: HPLC-UV

1.1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., roots, leaves) at 40-50°C to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of a 70:30 (v/v) methanol-water mixture.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1][2]

    • Alternatively, use maceration by shaking the mixture on an orbital shaker at 120 rpm for 24 hours.

  • Filtration and Concentration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE or nylon syringe filter into a clean vial for HPLC analysis.[3]

    • If necessary, the filtrate can be evaporated to dryness under reduced pressure and reconstituted in a known volume of the mobile phase.

1.2. Instrumentation and Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of organic acids.[4][5]

  • Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0).[4]

    • Solvent B: Acetonitrile or Methanol.

    • A typical starting condition could be a ratio of 80:20 (A:B). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength around 210-220 nm, which is typical for unsaturated acids.[4]

  • Injection Volume: 10 µL.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of organic acids. These values are representative and should be established for the specific laboratory conditions and matrix.[4][5]

ParameterTypical Performance
Linearity (R²) > 0.999[2]
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.03 - 9.6 µg/L[2][4]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[4]
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)[2][4]
Accuracy (Recovery %) 95 - 105%[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility and thermal stability.

Experimental Protocol: GC-MS

2.1. Sample Preparation and Derivatization

  • Extraction: Prepare the plant extract as described in the HPLC sample preparation section (1.1). Evaporate the solvent to obtain a dry residue.

  • Derivatization (Silylation):

    • To the dry extract residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).

    • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

2.2. Instrumentation and Analytical Conditions

  • Instrument: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating silylated derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.[7]

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.[7]

    • Mass Range: Scan from m/z 40 to 550.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Data Presentation: GC-MS Method Parameters
ParameterSpecification
Derivatization Agent BSTFA + 1% TMCS
Column Type DB-5ms (or equivalent)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Identification Based on retention time and comparison of mass spectra with libraries (e.g., NIST, Wiley).

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow A Plant Material (e.g., Angelica Roots) B Drying & Grinding A->B C Solvent Extraction (e.g., 70% Methanol, Sonication) B->C D Centrifugation & Filtration (0.45 µm Syringe Filter) C->D E HPLC-UV/DAD Analysis D->E F Data Acquisition (Chromatogram) E->F G Quantification (External Standard Calibration) F->G H Result Reporting G->H

Caption: Workflow for HPLC analysis of this compound acid.

Logical Diagram of Analytical Method Validation

Validation_Pathway cluster_0 Analytical Method Validation A Specificity/ Selectivity B Linearity & Range H Validated Method C Accuracy (Recovery) D Precision (Repeatability & Reproducibility) E Limit of Detection (LOD) F Limit of Quantification (LOQ) G Robustness

Caption: Key parameters for analytical method validation.

References

High-performance liquid chromatography (HPLC) analysis of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: HPLC Analysis of (Z)-2-Angeloyloxymethyl-2-butenoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound acid is a naturally occurring compound found in the roots of Anthriscus sylvestris Hoffm[1]. This molecule and its isomers are of interest to researchers in natural product chemistry and drug development. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the quantification and purification of such compounds. This document provides a detailed protocol for the analysis of this compound acid using a reverse-phase HPLC-UV method. The methodology is adapted from established protocols for the analysis of constituents from Anthriscus sylvestris[2][3].

Quantitative Data Summary

The following tables summarize the chromatographic parameters and representative method validation data for the HPLC analysis of this compound acid. Please note that this data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 40 minutes

Table 2: Method Validation Parameters (Illustrative Data)

ParameterResult
Retention Time (tR) Approximately 15.8 min
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Peak Tailing Factor < 1.2

Experimental Protocols

This section provides a detailed methodology for the sample preparation, standard preparation, and HPLC analysis.

1. Materials and Reagents

  • This compound acid reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • Methanol (B129727) (for extraction)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound acid reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation (from Anthriscus sylvestris roots)

  • Drying and Grinding: Dry the plant root material at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered root material and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the entire run time of 40 minutes.

  • Quantification: Identify the peak corresponding to this compound acid in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to calculate the concentration of the analyte in the sample.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material (Anthriscus sylvestris roots) Extraction Extraction with Methanol Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Filtration_Sample Filtration (0.45 µm) Extraction->Filtration_Sample Filtration_Standard Filtration (0.45 µm) Dilution->Filtration_Standard HPLC_System HPLC System (C18 Column) Filtration_Sample->HPLC_System Filtration_Standard->HPLC_System Gradient Gradient Elution (ACN/H2O with H3PO4) HPLC_System->Gradient Detection UV Detector (220 nm) Gradient->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound acid.

Logical Relationship of Method Validation

Method_Validation Method Validation Method Validation Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product isolated from the roots of plants such as Anthriscus sylvestris Hoffm[1][2]. This compound and its host plant have garnered interest for their potential biological activities. Extracts of Anthriscus sylvestris have been shown to possess anti-inflammatory, chondroprotective, and anti-proliferative properties, potentially through modulation of signaling pathways such as TGF-β1/Smad3, MAPKs, and NF-κB[3][4]. Accurate structural elucidation and purity assessment are critical for further investigation of this compound's therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules like this compound acid.

These application notes provide a detailed protocol for the ¹H and ¹³C NMR spectroscopic analysis of this compound acid, including predicted chemical shift data to aid in spectral interpretation.

Chemical Structure

Systematic Name: (2Z)-2-{[(2Z)-2-methylbut-2-enoyl]oxymethyl}but-2-enoic acid

Molecular Formula: C₁₀H₁₄O₄[2]

Molecular Weight: 198.22 g/mol [2]

CAS Number: 69188-40-5[1][2]

Structure: Chemical structure of this compound acid

Predicted NMR Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'~6.1q~7.0
H-3~6.9q~7.2
CH₂ (H-1")~4.8s-
CH₃ (H-4')~2.0d~7.0
CH₃ (H-4)~1.9d~7.2
CH₃ (at C-2')~1.8s-
COOH~10-12br s-
Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (COOH)~172
C-1' (C=O)~168
C-2~130
C-2'~128
C-3~140
C-3'~138
C-1" (CH₂)~62
C-4~15
C-4'~16
CH₃ (at C-2')~20

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Purity: Ensure the sample of this compound acid is of high purity. If necessary, purify the compound using techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with limited solubility in CDCl₃, other solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ can be used. Note that the chemical shifts will vary depending on the solvent.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. Most commercially available deuterated solvents already contain TMS.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer: If the sample was dissolved in a separate vial, transfer the solution to the NMR tube using a clean Pasteur pipette.

NMR Data Acquisition
  • Instrument Setup: The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 100 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

    • Integrate the signals in the ¹H NMR spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start weigh Weigh Sample (5-10 mg) start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire_H Acquire ¹H NMR setup->acquire_H acquire_C Acquire ¹³C NMR acquire_H->acquire_C process Fourier Transform & Phasing acquire_C->process calibrate Calibrate Spectrum process->calibrate integrate Integrate ¹H Signals calibrate->integrate end End integrate->end

Caption: Experimental workflow for NMR analysis.

Signaling Pathways Modulated by Anthriscus sylvestris Extracts

signaling_pathways cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling cluster_compound Intervention stimulus Pro-inflammatory Stimuli mapk MAPKs stimulus->mapk tgf TGF-β1 stimulus->tgf nfkb NF-κB stimulus->nfkb inflammation Inflammation mapk->inflammation smad Smad3 tgf->smad proliferation Cell Proliferation smad->proliferation thrombosis Thrombosis smad->thrombosis nfkb->inflammation compound This compound acid (in Anthriscus sylvestris extract) compound->mapk Inhibits compound->smad Inhibits compound->nfkb Inhibits

Caption: Inhibition of signaling pathways.

References

Application Notes and Protocols for (Z)-2-Angeloyloxymethyl-2-butenoic Acid as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product isolated from the roots of plants such as Anthriscus sylvestris Hoffm. and Centaurea ornata.[1] While specific research on this compound's utility as a chemical probe is limited, its origin from a plant known for producing bioactive molecules suggests its potential in drug discovery and chemical biology. This document provides potential applications and detailed experimental protocols based on the activities of co-isolated compounds from Anthriscus sylvestris, which is rich in cytotoxic and anti-inflammatory agents.

Potential Applications as a Chemical Probe

Based on the known biological activities of other compounds isolated from Anthriscus sylvestris, this compound acid is proposed as a potential chemical probe in the following areas:

Cancer Research

Anthriscus sylvestris contains potent cytotoxic compounds like deoxypodophyllotoxin (B190956) and falcarindiol. Deoxypodophyllotoxin is a known antimitotic agent that targets microtubules, induces autophagy, and apoptosis.[2] Falcarindiol has demonstrated cytotoxicity against various cancer cell lines and can induce apoptosis.[3] Therefore, this compound acid could be investigated as a potential cytotoxic agent.

Hypothesized Mechanism of Action: As a chemical probe, this compound could be used to explore novel mechanisms of cytotoxicity. It may act as an inhibitor of cell proliferation, an inducer of apoptosis, or a modulator of signaling pathways crucial for cancer cell survival.

Inflammation Research

Falcarindiol, co-isolated from the same plant family, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by suppressing the JNK, ERK, and STAT signaling pathways.[4] This suggests that this compound acid may also possess anti-inflammatory properties.

Hypothesized Mechanism of Action: This compound could serve as a probe to investigate inflammatory signaling cascades. It might inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, potentially by modulating key signaling pathways like NF-κB, MAPKs, or JAK-STAT.

Data on Bioactive Compounds from Anthriscus sylvestris

While quantitative data for this compound acid is not currently available, the following tables summarize the activities of well-characterized compounds from the same plant. This data can serve as a benchmark for future studies on the target compound.

Table 1: Cytotoxic Activity of Compounds from Anthriscus sylvestris

CompoundCell LineActivityReference
DeoxypodophyllotoxinColorectal Cancer CellsInduces apoptosis and inhibits proliferation[5]
DeoxypodophyllotoxinHeLa CellsInduces G2/M cell cycle arrest and apoptosis[6]
DeoxypodophyllotoxinEsophageal Squamous Carcinoma CellsInduces apoptosis by inhibiting EGFR signaling[7]
FalcarindiolGlioblastoma Stem-like CellsInduces differentiation and apoptosis[3]
FalcarindiolHepatocellular Carcinoma CellsInhibits proliferation and enhances cisplatin (B142131) chemosensitivity[8]

Table 2: Anti-inflammatory Activity of Compounds from the Apiaceae Family

CompoundCell ModelKey EffectsReference
FalcarindiolLPS-stimulated RAW 264.7 MacrophagesInhibits production of pro-inflammatory molecules[4]
FalcarindiolAOM-induced Rat ModelPrevents colorectal neoplastic transformation[9]

Experimental Protocols

The following are detailed protocols for screening the potential cytotoxic and anti-inflammatory activities of this compound acid.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the effect of the compound on cell viability in a cancer cell line.

Materials:

  • This compound acid

  • Human cancer cell line (e.g., HeLa, HT29)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound acid in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound acid

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound acid for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways of related compounds and a proposed experimental workflow for investigating this compound acid.

Deoxypodophyllotoxin_Pathway DPT Deoxypodophyllotoxin Tubulin Tubulin Polymerization DPT->Tubulin Inhibits Bcl2_family Bcl-2 Family Regulation (↑Bax, ↓Bcl-xL) DPT->Bcl2_family EGFR EGFR Signaling DPT->EGFR Inhibits Microtubules Microtubule Destabilization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Mitochondria Mitochondrial Pathway Bcl2_family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Akt_ERK Akt/ERK Pathways EGFR->Akt_ERK Akt_ERK->Apoptosis Inhibits Falcarindiol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK JAK_STAT JAK-STAT Pathway (STAT1, STAT3) TLR4->JAK_STAT FAD Falcarindiol FAD->MAPK Inhibits FAD->JAK_STAT Inhibits ProInflammatory Pro-inflammatory Mediators (NO, Cytokines) MAPK->ProInflammatory JAK_STAT->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound This compound acid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Compound->AntiInflammatory ApoptosisAssay Apoptosis Assays (Annexin V, Caspase activity) Cytotoxicity->ApoptosisAssay If active CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If active Cytokine Cytokine Profiling (ELISA, Luminex) AntiInflammatory->Cytokine If active WesternBlot Western Blot Analysis (Key signaling proteins) ApoptosisAssay->WesternBlot CellCycle->WesternBlot Cytokine->WesternBlot TargetID Target Identification Studies (e.g., Pull-down assays, Thermal shift) WesternBlot->TargetID

References

Pharmacological Evaluation of (Z)-2-Angeloyloxymethyl-2-butenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product identified in the roots of Anthriscus sylvestris Hoffm[1][2]. While this compound is a known constituent of a plant with documented medicinal properties, specific pharmacological data for this compound acid itself is not extensively available in current scientific literature. Extracts of Anthriscus sylvestris have demonstrated anti-inflammatory and chondroprotective effects, largely attributed to the inhibition of the NF-κB and MAPK signaling pathways[2][3]. Other compounds from this plant, such as deoxypodophyllotoxin, have been more thoroughly investigated and show anti-inflammatory and anti-tumor activities[2][4].

This document provides a framework for the pharmacological evaluation of this compound acid. It includes detailed, standardized protocols for assessing its potential anti-inflammatory and cytotoxic activities, based on methodologies commonly applied to natural products. Furthermore, it outlines the key signaling pathways, such as NF-κB, that are likely to be modulated by this class of compounds.

Data Presentation: Hypothetical In Vitro Evaluation

The following tables are presented as templates for organizing and presenting data from the proposed experimental protocols. The values are for illustrative purposes only and do not represent actual experimental results.

Table 1: In Vitro Cytotoxicity of this compound acid on Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
A549 (Lung Carcinoma) 0100 ± 4.5> 100
1095.2 ± 5.1
2588.7 ± 4.8
5075.4 ± 6.2
10052.1 ± 5.5
MCF-7 (Breast Cancer) 0100 ± 3.9> 100
1098.1 ± 4.2
2591.5 ± 5.0
5080.3 ± 4.7
10060.8 ± 5.3

Table 2: Anti-inflammatory Activity of this compound acid in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)Cell Viability (% of Control)
Control (no LPS) -0100 ± 4.1
LPS (1 µg/mL) -100 ± 7.898.2 ± 3.7
LPS + Compound 1085.4 ± 6.597.5 ± 4.0
2562.1 ± 5.996.8 ± 3.5
5040.7 ± 4.895.1 ± 4.2
10025.3 ± 3.993.7 ± 3.8

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound acid on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound acid

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound acid in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the effect of this compound acid on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Materials:

  • This compound acid

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound acid for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound acid incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS IKK IKK Complex LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Transcription->Cytokines

Caption: Simplified overview of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols for (Z)-2-Angeloyloxymethyl-2-butenoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product that has been isolated from the roots of Anthriscus sylvestris Hoffm. and Centaurea ornata.[1] Anthriscus sylvestris, in particular, has a history of use in traditional medicine and is known to produce a variety of bioactive compounds, including those with anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] While the specific biological activities of this compound acid are not extensively documented in publicly available literature, its origin from a plant with known pharmacological effects suggests its potential as a lead compound in drug discovery pipelines.

This document provides a hypothesized application for this compound acid in the field of anti-inflammatory drug discovery, based on the activities of its source organism. Detailed protocols for evaluating its potential anti-inflammatory effects are provided below.

Hypothesized Biological Activity: Anti-inflammatory Agent

Given that extracts from Anthriscus sylvestris exhibit anti-inflammatory properties, it is hypothesized that this compound acid may contribute to this activity. Inflammation is a complex biological response implicated in numerous diseases, and the discovery of novel anti-inflammatory agents is of significant interest. The protocols outlined below are designed to test the hypothesis that this compound can modulate key inflammatory pathways.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data to illustrate how the anti-inflammatory activity of this compound acid could be summarized. Note: This data is for illustrative purposes only and is not derived from experimental results.

Assay Target Cell Line Hypothetical IC50 (µM)
Nitric Oxide (NO) AssayiNOSRAW 264.725.5
ELISATNF-αRAW 264.715.2
ELISAIL-6RAW 264.732.8

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Inhibition in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound acid on the production of nitric oxide in a cellular model of inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound acid

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound acid in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition by ELISA

Objective: To quantify the effect of this compound acid on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatant from Protocol 1

  • Mouse TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader (450 nm)

Procedure:

  • Prepare Supernatants: Use the cell culture supernatants collected from the NO inhibition assay (or a parallel experiment).

  • ELISA Assay: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. A general procedure is as follows:

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate with wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours.

    • Wash the plate.

    • Add standards and cell culture supernatants to the wells and incubate for 2 hours.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours.

    • Wash the plate.

    • Add the avidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve. Determine the percentage of inhibition and the IC50 value for each cytokine.

Visualizations

experimental_workflow cluster_isolation Compound Isolation cluster_screening Anti-inflammatory Screening cluster_analysis Data Analysis plant Anthriscus sylvestris extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound acid fractionation->isolation cell_culture RAW 264.7 Cell Culture isolation->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment no_assay Nitric Oxide (NO) Assay treatment->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA treatment->cytokine_assay ic50 IC50 Determination no_assay->ic50 cytokine_assay->ic50 moa Mechanism of Action Studies ic50->moa

Caption: Experimental workflow for the isolation and anti-inflammatory screening of this compound acid.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes promotes transcription Target_Compound This compound acid (Hypothesized Target) Target_Compound->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

References

Application Notes and Protocols for the Extraction of (Z)-2-Angeloyloxymethyl-2-butenoic Acid from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a naturally occurring acyloxycarboxylic acid that has been identified in the roots of Anthriscus sylvestris Hoffm., commonly known as wild chervil[1][2]. This compound, along with other lignans (B1203133) and phenylpropanoids found in A. sylvestris, has garnered interest for its potential biological activities. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound acid from its natural source, primarily focusing on the roots of Anthriscus sylvestris. The methodologies described are based on established phytochemical extraction techniques for plants in the Apiaceae family.

Natural Sources and Quantitative Data

The primary documented natural source of this compound acid is the root of Anthriscus sylvestris[1][2]. While specific yield data for this compound is limited, it is known to be present in lower concentrations within the hexane-soluble fraction of the root extract[1][3]. The total lignan (B3055560) content in the roots of A. sylvestris can range from 11.3 to 106.2 mg/g of dry weight, providing a general indication of the potential concentration of related bioactive compounds[4].

Table 1: Natural Sources and Reported Quantitative Data for this compound Acid and Related Compounds in Anthriscus sylvestris

Compound/Compound ClassPlant SourcePlant PartReported Concentration/YieldExtraction Method Reference
This compound acidAnthriscus sylvestrisRootPresent in lower concentrationsHexane (B92381) Extraction[1][3]
Total LignansAnthriscus sylvestrisRoot11.3–106.2 mg/g (dry weight)Methanol (B129727) Extraction[4]
Angeloyl podophyllotoxinAnthriscus sylvestrisRoot10.8 mg from 2 kg of dried rootsHexane/Chloroform (B151607) Extraction[5][6]

Experimental Protocols

The following protocols describe the extraction and purification of this compound acid from the roots of Anthriscus sylvestris. The methods are based on activity-guided fractionation and chromatographic techniques commonly employed for the isolation of natural products from the Apiaceae family.

Protocol 1: General Solvent Extraction

This protocol outlines a sequential solvent extraction process to partition compounds based on their polarity. This compound acid is expected to be primarily in the initial nonpolar (hexane) fraction[1][3].

Materials and Equipment:

  • Dried and powdered roots of Anthriscus sylvestris

  • Methanol (MeOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water (H₂O)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Initial Extraction:

    • Exhaustively extract 2 kg of dried and powdered roots of Anthriscus sylvestris with hot methanol for 3 hours. Repeat the extraction three times.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract[5].

  • Solvent Partitioning:

    • Suspend the crude methanol extract (e.g., 280 g) in deionized water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity in a separatory funnel.

    • First, partition the aqueous suspension with n-hexane. Separate the hexane layer. This fraction is expected to contain this compound acid[1][5].

    • Subsequently, partition the remaining aqueous layer with chloroform, followed by ethyl acetate, and finally n-butanol[5].

    • Collect each solvent fraction and concentrate them to dryness using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target compound from the hexane extract using silica (B1680970) gel and reverse-phase chromatography.

Materials and Equipment:

  • Concentrated hexane extract from Protocol 1

  • Silica gel 60 (70-230 mesh) for column chromatography

  • Octadecylsilanized (ODS) silica gel for reverse-phase chromatography

  • Glass column for chromatography

  • Elution solvents: n-hexane, ethyl acetate, chloroform, methanol

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Fraction collector

Procedure:

  • Silica Gel Column Chromatography of Hexane Extract:

    • Dissolve the dried hexane-soluble fraction in a minimal amount of a suitable solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

    • Prepare a silica gel column packed with silica gel 60 in n-hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:EtOAc)[5].

    • Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest based on their TLC profiles.

  • Further Purification by Reverse-Phase Chromatography (if necessary):

    • For fractions requiring further purification, use an ODS silica gel column.

    • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

    • Elute the ODS column with a gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100%).

    • Collect and analyze fractions by TLC or HPLC to isolate the pure this compound acid.

Visualizations

Diagram 1: General Workflow for Extraction and Isolation

Extraction_Workflow Start Dried & Powdered Anthriscus sylvestris Roots Extraction Hot Methanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (Hexane/Water) Concentration1->Partitioning Hexane_Fraction Hexane Fraction (Contains Target Compound) Partitioning->Hexane_Fraction Nonpolar Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Polar Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) Hexane_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., ODS Chromatography) Fraction_Collection->Purification Pure_Compound This compound acid Purification->Pure_Compound

Caption: General workflow for the extraction and isolation of the target compound.

Diagram 2: Logical Relationship of Purification Steps

Purification_Steps Crude_Extract Crude Hexane Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Initial Separation Semi_Pure Semi-pure Fractions Silica_Gel->Semi_Pure Fractionation ODS ODS Chromatography Semi_Pure->ODS Final Purification Pure_Compound Pure Compound ODS->Pure_Compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (Z)-2-Angeloyloxymethyl-2-butenoic acid. The guidance provided is based on established principles of organic synthesis, with a focus on the critical esterification steps involving (Z)-2-methyl-2-butenoic acid (angelic acid).

A primary challenge in the synthesis of angelate esters is the potential for isomerization of the desired (Z)-alkene geometry to the more thermodynamically stable (E)-isomer (tiglate). This guide emphasizes strategies to mitigate this side reaction and improve the overall yield and purity of the target molecule.

General Synthetic Workflow

The synthesis of this compound acid can be approached through a multi-step process. A plausible route involves the preparation of the key precursor, angelic acid, followed by a carefully controlled esterification to form the final product. The following diagram outlines a general workflow.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Esterification cluster_2 Phase 3: Purification & Analysis A Starting Material (e.g., Tiglic Acid) B Isomerization or Biocatalytic Conversion A->B C Purification of Angelic Acid B->C D Angelic Acid C->D F Mild Esterification (e.g., DCC/DMAP) D->F E Alcohol Substrate (with protecting group if needed) E->F G Deprotection (if applicable) F->G H Final Product Formation G->H I Crude Product H->I J Chromatography (e.g., Column, HPLC) I->J K Characterization (NMR, MS, GC) J->K L Pure (Z)-Isomer K->L

Caption: General workflow for the synthesis of this compound acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical esterification step.

Q1: My final product has a low yield, and I observe a significant amount of unreacted angelic acid. What can I do?

A1: This issue often points to incomplete esterification. Consider the following troubleshooting steps:

  • Increase Reactant Equivalents: Try increasing the molar equivalents of the alcohol substrate or the coupling agents.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Optimize Temperature: While higher temperatures can increase reaction rates, they may also promote isomerization. A modest increase (e.g., from room temperature to 40°C) could improve the yield without significant side product formation.

  • Change Coupling Agent: If using a carbodiimide (B86325) like DCC, consider more reactive alternatives or additives. The Steglich esterification, which uses DCC with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective for sterically hindered substrates.[1]

Q2: My NMR analysis shows a mixture of (Z) and (E) isomers in the final product. How can I prevent the formation of the (E)-isomer (tiglate)?

A2: Isomerization of the (Z)-double bond in angelic acid to the more stable (E)-configuration is a common problem, often catalyzed by acid or heat.

  • Avoid Strong Acids: Classic Fischer esterification, which uses a strong acid catalyst like H₂SO₄, is likely to cause significant isomerization.[2][3] Opt for milder, non-acidic esterification methods.

  • Use Mild Coupling Reagents: Methods employing reagents like DCC/DMAP, EDC/DMAP, or TBTU proceed under neutral or basic conditions and at lower temperatures, minimizing the risk of isomerization.

  • Control Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Room temperature is often ideal for these types of esterifications.

  • Alternative Strategy: A more advanced method involves the synthesis of 3-bromoangeloyl chloride from 3-bromoangelic acid. This intermediate is less prone to isomerization. The esterification is followed by catalytic hydrogenolysis to remove the bromine, yielding the desired angelate ester.[4]

G Start Low Z:E Isomer Ratio (High Tiglate Impurity) CheckMethod Esterification Method? Start->CheckMethod CheckTemp Reaction Temperature? CheckMethod->CheckTemp Mild Method Sol_Method Switch to mild conditions (e.g., DCC/DMAP, EDC) CheckMethod->Sol_Method Acidic (e.g., Fischer) CheckPurity Starting Material Purity? CheckTemp->CheckPurity Low Temp Sol_Temp Reduce temperature (e.g., to 0°C or RT) CheckTemp->Sol_Temp High Temp Sol_Purity Re-purify Angelic Acid (Remove any tiglic acid) CheckPurity->Sol_Purity Low Purity Result Improved Z:E Ratio CheckPurity->Result High Purity Sol_Method->Result Sol_Temp->Result Sol_Purity->Result

Caption: Troubleshooting logic for minimizing (E)-isomer (tiglate) formation.

Q3: I am having difficulty purifying my final product from the reaction byproducts (e.g., dicyclohexylurea if using DCC). What are the best purification strategies?

A3: Purification can be challenging, especially with byproducts that have similar polarities to the product.

  • Filtration: If you are using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents (like dichloromethane (B109758) or ethyl acetate). Most of it can be removed by simple filtration of the reaction mixture.

  • Aqueous Workup: Perform a standard aqueous workup. Wash the organic layer with a dilute acid (e.g., 0.5 M HCl) to remove any basic residues like DMAP, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted angelic acid.[5][6]

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is typically the most effective method for separating the final ester from any remaining impurities, including the (E)-isomer. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

Optimization of Esterification Conditions

The table below summarizes hypothetical data for optimizing the yield and isomeric purity of the final product during the esterification of angelic acid.

EntryCoupling AgentBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Z:E Ratio
1DCC (1.2 eq)DMAP (0.1 eq)DCM25127595:5
2DCC (1.2 eq)DMAP (0.1 eq)DCM4087888:12
3EDC (1.5 eq)DMAP (0.1 eq)DCM25128296:4
4TBTU (1.2 eq)DIPEA (2.0 eq)DMF2568598:2
5H₂SO₄ (cat.)NoneToluene110246040:60

Frequently Asked Questions (FAQs)

Q: What is the importance of starting with pure (Z)-2-methyl-2-butenoic acid (angelic acid)? A: The purity of your starting material is critical. Any (E)-isomer (tiglic acid) present in your angelic acid will also undergo esterification, leading to the corresponding tiglate impurity in your final product, which can be very difficult to separate.

Q: Can I use protecting groups for this synthesis? A: Yes, protecting groups may be necessary depending on the structure of your alcohol substrate. If the alcohol contains other reactive functional groups (e.g., another carboxylic acid, an amine), they should be protected before the esterification step to prevent side reactions.[7][8] For example, a second carboxylic acid could be protected as a methyl or benzyl (B1604629) ester.[8]

Q: What analytical techniques are best for determining the Z:E ratio of my product? A: Proton NMR (¹H NMR) spectroscopy is an excellent tool. The chemical shifts of the vinyl proton and the methyl groups are typically different for the (Z) and (E) isomers, allowing for quantification by integrating the respective peaks. Gas Chromatography (GC) can also be effective for separating and quantifying the isomers, especially if they are derivatized to be more volatile.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-Methyl-2-butenoic Acid (Angelic Acid) from Tiglic Acid

This protocol is based on the isomerization of the more common (E)-isomer.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid (1.0 eq) and a suitable solvent like toluene.

  • Catalyst Addition: Add p-toluenesulfinic acid (0.01 - 0.1 eq) as the isomerization catalyst.[9][10]

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by GC or NMR. The reaction will reach an equilibrium mixture of angelic and tiglic acid.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The separation of angelic acid from tiglic acid can be achieved by fractional crystallization or distillation under reduced pressure, taking advantage of their different melting and boiling points.[9]

Protocol 2: Mild Esterification using EDC/DMAP

This protocol minimizes the risk of isomerization during the formation of the angelate ester.

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add angelic acid (1.0 eq), the desired alcohol substrate (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (Z)-2-Angeloyloxymethyl-2-butenoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound acid in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product shows low purity of this compound acid. What are the likely impurities and how can I remove them?

  • Answer: Low purity after initial synthesis is often due to the presence of several potential impurities. The primary culprits are typically the (E)-isomer (trans-isomer), unreacted starting materials such as angelic acid or the corresponding alcohol, and by-products from the esterification reaction. The α,β-unsaturated system in the molecule can also be susceptible to side reactions[1].

    A general workflow for purification would be to start with an initial extraction, followed by either fractional crystallization or chromatographic methods.

    Experimental Workflow for General Purification

    crude Crude Product extraction Aqueous Extraction crude->extraction Remove water-soluble impurities chromatography Column Chromatography extraction->chromatography Separate by polarity crystallization Fractional Crystallization chromatography->crystallization Further purification hplc Preparative HPLC chromatography->hplc For high purity pure Pure (Z)-Isomer crystallization->pure hplc->pure

    A general purification workflow for this compound acid.

Issue 2: Difficulty in Separating (Z) and (E) Isomers

  • Question: I am having trouble separating the (Z)-isomer from the (E)-isomer. What is the best approach for this separation?

  • Answer: The separation of geometric isomers like the (Z) and (E) forms of 2-Angeloyloxymethyl-2-butenoic acid can be challenging due to their similar physical properties. For the related, simpler compound (Z)-2-methyl-2-butenoic acid (angelic acid), fractional crystallization has been shown to be an effective method for separating it from its (E)-isomer (tiglic acid)[2][3]. This technique relies on small differences in solubility between the isomers.

    For more challenging separations, or to achieve higher purity, chromatographic techniques are recommended.

    Troubleshooting Isomer Separation

    start Isomer Mixture ((Z) and (E)) method1 Fractional Crystallization Advantages: Scalable, cost-effective Disadvantages: May require multiple cycles, lower resolution start->method1 Try First method2 Column Chromatography Advantages: Good resolution Disadvantages: Can be slow, requires solvent optimization start->method2 If crystallization fails method3 Preparative HPLC Advantages: High resolution, high purity Disadvantages: Expensive, smaller scale start->method3 For highest purity pure_z Pure (Z)-Isomer method1->pure_z method2->pure_z method3->pure_z

    Decision tree for separating (Z) and (E) isomers.

Issue 3: Product Degradation During Purification

  • Question: I suspect my product is degrading during purification, especially when using column chromatography. How can I prevent this?

  • Answer: this compound acid contains an α,β-unsaturated carboxylic acid moiety, which can be susceptible to degradation under certain conditions, such as exposure to high temperatures or strong acids/bases[1]. While esters generally exhibit higher thermal stability than their corresponding free acids, care should still be taken[1].

    To minimize degradation:

    • Avoid excessive heat: If using distillation, perform it under vacuum to lower the boiling point[3]. For other steps, maintain room temperature whenever possible.

    • Use neutral conditions: When performing column chromatography, use a neutral stationary phase like silica (B1680970) gel and avoid highly acidic or basic mobile phases. Buffer the mobile phase if necessary.

    • Work quickly: Minimize the time the compound spends in solution or on the chromatography column.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound acid?

    • A1: It is recommended to store the purified compound at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (like argon or nitrogen) to prevent degradation. It should be kept away from light and moisture.

  • Q2: What analytical techniques are best for assessing the purity of this compound acid?

    • A2: A combination of techniques is ideal.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the stereochemistry (Z-configuration).

      • HPLC/UPLC: To determine the purity and quantify the amount of any (E)-isomer or other impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight.

  • Q3: Can I use recrystallization for purification? If so, what solvents are recommended?

    • A3: Yes, recrystallization can be an effective technique, particularly for removing less soluble impurities. The choice of solvent will depend on the specific impurities present. A good starting point is to screen a range of solvents with varying polarities, such as hexane (B92381), ethyl acetate (B1210297), and mixtures thereof. The goal is to find a solvent system where the (Z)-isomer is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Experimental Protocols

Protocol 1: Fractional Crystallization

  • Dissolution: Dissolve the crude product containing the mixture of (Z) and (E) isomers in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator.

  • Crystallization: The less soluble isomer will crystallize out first. For angelic acid ((Z)-2-methyl-2-butenoic acid), it is often the desired (Z)-isomer that is less soluble in certain solvent systems[2][3].

  • Isolation: Collect the crystals by vacuum filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.

  • Repeat if necessary: The process may need to be repeated to achieve the desired purity.

Protocol 2: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Mobile Phase: Choose a mobile phase system that provides good separation of the (Z) and (E) isomers. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure (Z)-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of related α,β-unsaturated carboxylic acids and their esters. Note that these are starting points and may require optimization for this compound acid.

Purification MethodParameterTypical Value/ConditionExpected Outcome
Fractional Crystallization Solvent SystemHexane/Ethyl Acetate, Toluene, WaterPurity >95% for the less soluble isomer after 1-2 cycles
Temperature GradientFrom boiling point of solvent to 0-4 °C
Column Chromatography Stationary PhaseSilica Gel (60-200 mesh)Purity >98%
Mobile PhaseGradient of Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)Separation of isomers and polar impurities
Preparative HPLC Stationary PhaseC18 (Reversed-Phase)Purity >99%
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidHigh-resolution separation of closely related compounds

References

Stability and degradation issues of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-2-Angeloyloxymethyl-2-butenoic acid. The information provided addresses common stability and degradation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound acid?

A1: Based on the structural features of this compound acid, which include a Z-configured α,β-unsaturated carboxylic acid and an angeloyl ester group, the two primary degradation pathways are:

  • Isomerization: The (Z)-isomer (cis) of the 2-methyl-2-butenoic acid moiety can isomerize to the more thermodynamically stable (E)-isomer (trans), known as tiglic acid. This conversion can be induced by heat or acidic conditions.[1][2]

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield angelic acid ((Z)-2-methyl-2-butenoic acid) and 2-hydroxymethyl-2-butenoic acid.

Q2: What are the expected degradation products of this compound acid under forced degradation conditions?

A2: Under typical forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), the following degradation products can be anticipated:

  • (E)-isomer: The primary degradation product under thermal and acidic stress is likely the geometric isomer, (E)-2-Angeloyloxymethyl-2-butenoic acid.

  • Hydrolysis Products: Acid and base-catalyzed hydrolysis will likely produce angelic acid and 2-hydroxymethyl-2-butenoic acid.

  • Oxidative Degradation Products: Oxidation may lead to the formation of smaller carboxylic acids and aldehydes resulting from the cleavage of the double bonds.[3][4]

Q3: How can I monitor the stability of this compound acid during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound acid. This method should be capable of separating the parent compound from all potential degradation products. Key aspects of a suitable HPLC method include:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection is suitable, as the α,β-unsaturated carbonyl system is a chromophore.

Q4: What are the recommended storage conditions for this compound acid to minimize degradation?

A4: To minimize degradation, this compound acid should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent potential photodegradation. For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Peak Tailing Secondary interactions between the carboxylic acid group and residual silanols on the HPLC column packing.- Lower the mobile phase pH to suppress ionization of the carboxylic acid.- Use a highly end-capped column or a column with a polar-embedded phase.- Add a competing base to the mobile phase in small concentrations.
Isomerization on-column The acidic nature of the silica-based column packing can catalyze the isomerization of the (Z)-isomer to the (E)-isomer.- Use a buffered mobile phase to control the pH.- Consider using a less acidic column chemistry.- Operate at a lower column temperature.
Poor Resolution between Isomers The (Z) and (E) isomers may have very similar retention times.- Optimize the mobile phase composition and gradient profile.- Try a different column chemistry (e.g., a phenyl-hexyl column).- Decrease the flow rate to increase column efficiency.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol in the autosampler.- Flush the column with a strong solvent between analyses.
Experimental Stability Issues
Problem Possible Cause Solution
Rapid Degradation in Solution The compound may be unstable in the chosen solvent or at the experimental temperature.- Prepare solutions fresh before use.- Store stock solutions at low temperatures and protected from light.- Evaluate the stability of the compound in different solvents to find a more suitable one.
Inconsistent Results in Stability Studies Variability in experimental conditions such as temperature, pH, or light exposure.- Tightly control all experimental parameters.- Use calibrated equipment (e.g., ovens, pH meters).- Employ a validated stability-indicating analytical method.

Data Presentation: Stability of this compound Acid under Forced Degradation

Table 1: Hydrolytic Stability of this compound Acid

Condition Time (hours) % Parent Compound Remaining % (E)-isomer Formed % Angelic Acid Formed
0.1 M HCl (RT)010000
2
6
24
pH 7 Buffer (RT)010000
2
6
24
0.1 M NaOH (RT)010000
2
6
24

Table 2: Thermal and Photolytic Stability of this compound Acid

Condition Time (hours) % Parent Compound Remaining % (E)-isomer Formed
60°C (Solid State)01000
24
72
60°C (in Solution)01000
24
72
Photostability (ICH Q1B)01000
TBD

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound acid under various stress conditions as per ICH guidelines.

Materials:

  • This compound acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.4

  • HPLC grade acetonitrile and water

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Store the solution at room temperature. Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Store the solution at room temperature. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

  • Neutral Hydrolysis: Dissolve a known amount of the compound in pH 7.4 buffer to a final concentration of 1 mg/mL. Store the solution at room temperature. Withdraw aliquots at specified time points, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light. Withdraw aliquots at specified time points, dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C. At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • Solution State: Dissolve a known amount of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Store the solution in a controlled temperature oven at 60°C, protected from light. Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample, protected from light, should be stored under the same conditions. Analyze the samples by HPLC.

Visualizations

Degradation_Pathway Z-Isomer Z-Isomer E-Isomer E-Isomer Z-Isomer->E-Isomer Heat / Acid Hydrolysis_Products Angelic Acid + 2-Hydroxymethyl-2-butenoic acid Z-Isomer->Hydrolysis_Products Acid / Base Oxidation_Products Smaller Carboxylic Acids + Aldehydes Z-Isomer->Oxidation_Products Oxidizing Agent

Caption: Primary degradation pathways of this compound acid.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Sampling Withdraw Aliquots at Time Points Acid->Sampling Base Base Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photo Photo->Sampling Sample_Preparation Prepare Samples (1 mg/mL) Stress_Conditions Expose to Stress Conditions Sample_Preparation->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify Parent and Degradation Products HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Peak Tailing Observed? Check_pH Is mobile phase pH > 2 units below analyte pKa? Start->Check_pH Yes Resolved Problem Resolved Start->Resolved No Lower_pH Lower mobile phase pH Check_pH->Lower_pH No Check_Column Is the column old or previously used with basic compounds? Check_pH->Check_Column Yes Lower_pH->Check_Column Replace_Column Replace with a new, highly end-capped column Check_Column->Replace_Column Yes Check_Overload Is the peak shape concentration-dependent? Check_Column->Check_Overload No Replace_Column->Check_Overload Reduce_Conc Reduce sample concentration or injection volume Check_Overload->Reduce_Conc Yes Not_Resolved Problem Persists Check_Overload->Not_Resolved No Reduce_Conc->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: (Z)-2-Angeloyloxymethyl-2-butenoic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-2-Angeloyloxymethyl-2-butenoic acid. Our goal is to assist you in identifying and characterizing its degradation byproducts during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound acid?

This compound acid is a natural product found in the roots of plants such as Anthriscus sylvestris Hoffm.[1][2] It is a compound of interest for researchers due to its potential biological activities.

Q2: Why is it important to study the degradation of this molecule?

Understanding the degradation pathways of this compound acid is crucial for several reasons. In drug development, forced degradation studies are essential to establish the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4] This information is critical for determining appropriate storage conditions, shelf-life, and ensuring the safety and efficacy of potential drug products.

Q3: What are the likely degradation pathways for this compound acid?

Given its chemical structure, which contains two ester linkages, the primary degradation pathway is expected to be hydrolysis.[5][6][7][8] Hydrolysis, which is the cleavage of a chemical bond by the addition of water, can be catalyzed by acidic or basic conditions.[5][6][8]

Q4: What are the expected byproducts of hydrolysis?

The hydrolysis of this compound acid is expected to yield angelic acid and (Z)-2-(hydroxymethyl)but-2-enoic acid. Further degradation of (Z)-2-(hydroxymethyl)but-2-enoic acid could potentially occur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under stress conditions. The molecule may be highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[9] Ensure that the experimental setup is appropriate for the intended stress.
Multiple unexpected peaks in the chromatogram. This could be due to secondary degradation, interaction with excipients (if in a formulation), or impurities in the starting material.Analyze a blank (placebo) and the pure compound to identify peaks not related to the degradation of the target molecule. Use a high-resolution analytical technique like LC-MS/MS to get more structural information on the unknown peaks.[10]
Poor separation of degradation products. The chromatographic method may not be optimized for the byproducts.Adjust the mobile phase composition, gradient, column type, and temperature to improve resolution.[10]
Inconsistent results between experiments. Variability in experimental conditions (e.g., temperature, pH, light exposure).Tightly control all experimental parameters. Use a calibrated and well-maintained instrument. Prepare fresh solutions for each experiment.

Quantitative Data Summary

The expected primary degradation byproducts of this compound acid are summarized below.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Structure
This compound acidC₁₀H₁₄O₄198.22
Angelic acidC₅H₈O₂100.12
(Z)-2-(hydroxymethyl)but-2-enoic acidC₅H₈O₃116.11

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to understand the intrinsic stability of a drug substance.[4]

Objective: To generate degradation products of this compound acid under various stress conditions.

Materials:

  • This compound acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.[5]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Neutralize the solution before analysis.[5]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.[9]

  • Thermal Degradation: Store the solid compound in a heating oven at 80°C for 48 hours.[9]

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

Analytical Method for Byproduct Identification

Objective: To separate and identify the degradation byproducts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • 0-5 min: 10% B

  • 5-25 min: 10% to 90% B

  • 25-30 min: 90% B

  • 30-35 min: 90% to 10% B

  • 35-40 min: 10% B

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C UV Detection: 210 nm MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Visualizations

G cluster_degradation Degradation Pathway Parent This compound acid Byproduct1 Angelic acid Parent->Byproduct1 Hydrolysis Byproduct2 (Z)-2-(hydroxymethyl)but-2-enoic acid Parent->Byproduct2 Hydrolysis

Caption: Proposed hydrolysis degradation pathway of this compound acid.

G cluster_workflow Troubleshooting Workflow Start Unexpected Peak Observed CheckBlank Analyze Blank/Placebo Start->CheckBlank PeakPresent Peak in Blank? CheckBlank->PeakPresent SourceImpurity Source is Impurity (Solvent, Reagent, etc.) PeakPresent->SourceImpurity Yes DegradationProduct Potential Degradation Byproduct PeakPresent->DegradationProduct No OptimizeLC Optimize Chromatographic Method DegradationProduct->OptimizeLC HighResMS Perform High-Resolution MS/MS Analysis OptimizeLC->HighResMS StructureElucidation Elucidate Structure HighResMS->StructureElucidation End Byproduct Identified StructureElucidation->End

Caption: Troubleshooting workflow for the identification of unknown peaks in a chromatogram.

References

Technical Support Center: Strategies for Improving the Solubility of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (Z)-2-Angeloyloxymethyl-2-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound acid and why is its solubility a concern?

This compound acid is a natural product found in the roots of plants such as Anthriscus sylvestris Hoffm[1]. Structurally, it is an ester of angelic acid[2]. Like many organic acid derivatives developed as potential therapeutic agents, it may exhibit low aqueous solubility due to its molecular structure, which can include lipophilic regions. Poor solubility is a significant hurdle in drug development as it can lead to low bioavailability and variable absorption, limiting the therapeutic efficacy of the compound.

Q2: What are the primary strategies for improving the solubility of an acidic compound like this?

The primary strategies for enhancing the solubility of acidic active pharmaceutical ingredients (APIs) focus on modifying the physicochemical properties of the molecule or its formulation. Key approaches include:

  • Salt Formation: Converting the acidic drug into a more soluble salt form is a common and highly effective method.[3][4][5][6]

  • Co-crystallization: Forming a co-crystal with a benign co-former molecule can alter the crystal lattice energy, often leading to improved solubility and dissolution rates.[7][8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the API in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution.[10][11][12][13]

  • pH Adjustment: For an acidic compound, increasing the pH of the solvent will ionize the carboxylic acid group, leading to a substantial increase in solubility.[14]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which can improve the dissolution rate.[5][15][16]

Q3: How do I choose the best solubility enhancement strategy?

The choice of strategy depends on several factors, including the physicochemical properties of the API (pKa, LogP, melting point), the desired dosage form, and the required dose. A systematic screening approach is often employed. For an acidic compound, salt screening is typically the first-line approach due to its high success rate.[17] If salt formation is not feasible or does not provide the desired improvement, co-crystals and amorphous solid dispersions are powerful alternatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Action & Troubleshooting Steps
Low intrinsic solubility of the free acid in water (<0.1 mg/mL). The molecule has a crystalline structure with high lattice energy and/or significant lipophilic character.1. Confirm Purity: Ensure the purity of the compound. Impurities can affect solubility measurements.2. Initiate Salt Screening: Convert the carboxylic acid to various salts (e.g., sodium, potassium, calcium, tromethamine) to disrupt the crystal lattice and improve interaction with water.[3][18]3. Explore Co-crystals: Screen for co-crystals using pharmaceutically acceptable co-formers (e.g., amino acids, nicotinamide).[7][8]
Salt formation is successful, but the resulting salt is hygroscopic (absorbs moisture from the air). The chosen counter-ion forms a salt that is highly water-soluble and readily absorbs atmospheric moisture, leading to handling and stability issues.1. Screen Different Counter-ions: Test a wider range of counter-ions. Some salts will have better physical stability profiles than others.[17]2. Control Humidity: Handle and store the salt under controlled low-humidity conditions.3. Consider Co-crystals: Co-crystals are often less hygroscopic than salts and can be a viable alternative.[17]
The compound degrades at the high temperatures required for amorphous solid dispersion via melt extrusion. The compound is thermally labile and cannot withstand the temperatures needed for the hot-melt extrusion (HME) process.1. Use Spray Drying: Prepare the amorphous solid dispersion using spray drying, which is a solvent-based method that operates at lower temperatures.[12]2. Lower Extrusion Temperature: Screen for polymers that allow for processing at a lower temperature.3. Add a Plasticizer: Incorporate a plasticizer into the formulation to reduce the glass transition temperature and the required processing temperature.
Solubility increases with pH adjustment, but the compound precipitates in acidic conditions (e.g., simulated gastric fluid). The ionized, soluble form of the drug reverts to the non-ionized, poorly soluble free acid form at low pH.1. Formulate with a Precipitation Inhibitor: Include polymers (e.g., HPMC, PVP) in the formulation. These can act as precipitation inhibitors to maintain a supersaturated state of the drug long enough for absorption.[13]2. Enteric Coating: For solid dosage forms, apply an enteric coating that dissolves only at the higher pH of the small intestine, bypassing the acidic environment of the stomach.

Illustrative Data on Solubility Enhancement

The following table summarizes hypothetical, yet plausible, quantitative data for this compound acid to illustrate the potential impact of different solubility enhancement strategies.

Formulation Strategy Solvent / Medium Solubility (mg/mL) Fold Increase (vs. Free Acid) Notes
Free Acid (Crystalline) Purified Water (pH 5.5)0.081.0Baseline intrinsic solubility.
Free Acid (Crystalline) pH 7.4 Buffer2.531Solubility increases significantly above the pKa due to ionization.
Sodium Salt Purified Water15.2190Salt formation dramatically improves aqueous solubility.[4]
Co-crystal with Nicotinamide Purified Water1.822.5Co-crystallization provides a significant improvement over the free acid.[19]
Amorphous Solid Dispersion (25% API in PVP-VA) pH 6.8 Buffer9.7121ASD significantly enhances apparent solubility, often achieving supersaturation.[10][11]

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimentation.

Experimental Protocols

Protocol 1: Salt Screening

Objective: To identify a salt form of this compound acid with improved aqueous solubility and physical stability.

Methodology:

  • Counter-ion Selection: Select a range of pharmaceutically acceptable counter-ions (e.g., sodium, potassium, calcium, tromethamine, lysine). Prepare solutions of the corresponding bases (e.g., NaOH, KOH).

  • Stoichiometric Addition: Dissolve a known amount of the free acid in a suitable organic solvent (e.g., ethanol, acetone).

  • Reaction: Add a stoichiometric equivalent (1:1 molar ratio) of the selected base solution dropwise while stirring.

  • Isolation: Allow the salt to precipitate. If no precipitation occurs, slowly add an anti-solvent (e.g., heptane) or allow the solvent to evaporate slowly.

  • Characterization: Collect the resulting solid and characterize it using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.

  • Solubility Measurement: Determine the aqueous solubility of each new salt form using the shake-flask method.[20] Equilibrate an excess amount of the solid in water at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[20][21] Filter the suspension and analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an ASD of this compound acid to enhance its dissolution rate and apparent solubility.

Methodology:

  • Polymer Selection: Choose a suitable carrier polymer such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or a copolymer like Soluplus® or PVP-VA.[11]

  • Solvent System: Identify a common solvent system that can dissolve both the API and the polymer (e.g., methanol, ethanol, or a mixture).

  • Solution Preparation: Prepare a solution containing the desired ratio of API to polymer (e.g., 10%, 25%, 50% drug loading). Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, gas flow rate, solution feed rate). These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the API.

    • Pump the solution into the spray dryer's atomizer, which creates fine droplets.

    • As the droplets pass through the heated chamber, the solvent rapidly evaporates, leaving solid particles of the API dispersed in the polymer matrix.

  • Collection & Characterization: Collect the resulting powder from the cyclone.

    • Confirm the amorphous nature of the dispersion using PXRD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the ASD to the crystalline API.

Visualizations

Workflow for Solubility Enhancement

The following diagram outlines the logical workflow for systematically addressing the poor solubility of an acidic API.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Evaluation & Selection A API Synthesis & Purity Analysis B Measure Intrinsic Solubility & pKa A->B C Salt Screening B->C Ionizable API D Co-crystal Screening B->D E Amorphous Solid Dispersion (ASD) B->E If primary fails F Particle Size Reduction B->F G Assess Physical Stability (Hygroscopicity, etc.) C->G Successful Salt? D->G Successful Co-crystal? E->G H Perform Dissolution Testing F->H G->H I Select Lead Formulation H->I

Caption: A systematic workflow for enhancing API solubility.

Conceptual Diagram of Solid Forms

This diagram illustrates the relationship between the stable crystalline form, a salt, and an amorphous solid dispersion.

G API_Cry Crystalline API (Free Acid) Sol_Low Low Energy Low Solubility API_Cry->Sol_Low Stable Low Dissolution Rate API_Salt API Salt (e.g., Sodium Salt) Sol_High High Energy High Apparent Solubility API_Salt->Sol_High Ionization Improved Dissolution API_ASD Amorphous Solid Dispersion (ASD) API_ASD->Sol_High Disordered State Supersaturation Possible

Caption: Energy states of different API solid forms.

References

Avoiding experimental artifacts with (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-2-Angeloyloxymethyl-2-butenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common experimental artifacts and troubleshooting issues that may arise when working with this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound acid and what is its general biological activity?

This compound acid is a naturally occurring sesquiterpene lactone found in the roots of plants such as Anthriscus sylvestris Hoffm[1][2]. Sesquiterpene lactones as a class are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to their ability to alkylate biological macromolecules, which can also lead to potential toxicity and experimental artifacts if not carefully managed[3][4].

Q2: I am observing precipitate in my cell culture medium after adding this compound acid. What could be the cause?

Precipitation is a common issue with sesquiterpene lactones, which often have limited aqueous solubility. The precipitate could be the compound itself crashing out of solution or degradation products. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and does not exceed the tolerance level of your specific cell line.

Q3: My experimental results are inconsistent. Could the compound be unstable?

Yes, instability is a significant concern with sesquiterpene lactones, especially those with ester functionalities which can be susceptible to hydrolysis in aqueous solutions[5]. The stability of this compound acid can be affected by factors such as pH, temperature, and the presence of enzymes in serum-containing media. It is highly recommended to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous environments.

Q4: Are there any known signaling pathways affected by this compound acid?

While specific pathways for this exact compound are not extensively documented, sesquiterpene lactones are well-known modulators of inflammatory signaling pathways, particularly the NF-κB pathway[6][7]. They can also induce apoptosis (programmed cell death) in various cell types[8][9]. It is plausible that this compound acid interacts with these pathways.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Symptoms:

  • Visible precipitate or cloudiness in the stock solution or final culture medium.

  • Inconsistent biological activity in dose-response experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Solubility Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Perform serial dilutions to the final working concentration, ensuring the final solvent concentration is minimal (typically <0.5%). Vortex thoroughly between dilutions.
Exceeding Solubility Limit Determine the solubility of this compound acid in your specific experimental buffer or medium through preliminary solubility tests.
Compound Degradation Degradation products may be less soluble. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Temperature Effects Ensure the compound is fully dissolved at room temperature before adding to the experimental setup. If storing solutions at lower temperatures, allow them to equilibrate to room temperature and vortex before use.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays (e.g., MTT Assay)

Symptoms:

  • High variability between replicate wells.

  • Unexpected increases or decreases in cell viability that do not follow a clear dose-response pattern.

  • Color change in the medium that is not consistent with formazan (B1609692) formation.

Possible Causes & Solutions:

CauseRecommended Solution
Compound Instability Minimize incubation times with the compound in aqueous media. Consider preparing fresh compound dilutions for each time point in longer experiments.
Direct Reaction with Assay Reagents This compound acid, as a reactive compound, may directly react with the MTT reagent, leading to false-positive or false-negative results[10][11]. Run a cell-free control with the compound and MTT reagent to check for any direct chemical reaction.
Interference with Absorbance Reading The compound or its degradation products might absorb light at the same wavelength as the formazan product. Measure the absorbance of the compound in the medium alone as a background control.
Alteration of Cellular Metabolism The compound might alter mitochondrial function in a way that affects MTT reduction without necessarily causing cell death. Use an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or ATP content.

Experimental Protocols

Protocol 1: General Procedure for Preparing Working Solutions
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound acid in sterile, anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in serum-free cell culture medium immediately before adding to the cells. Ensure the final DMSO concentration in the culture wells is below 0.5%.

Protocol 2: Suggested Workflow for a Cell Viability Assay (e.g., MTT)

A general workflow for assessing the cytotoxicity of this compound acid.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate prepare_compound Prepare serial dilutions of compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data

Figure 1: General workflow for a cell viability assay.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation. The diagram below illustrates a simplified canonical NF-κB signaling cascade and a potential point of inhibition by this compound acid.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb p50/p65 ikb->nfkb Release nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation inhibitor This compound acid inhibitor->ikk Inhibition dna DNA nfkb_nuc->dna Binding gene_exp Pro-inflammatory Gene Expression dna->gene_exp

Figure 2: Potential inhibition of the NF-κB pathway.

Apoptosis Induction Pathway

This compound acid may induce apoptosis. The following diagram shows a simplified intrinsic apoptosis pathway that could be activated.

G cluster_stimulus Stimulus cluster_cytoplasm Mitochondrial Pathway cluster_outcome Outcome compound This compound acid bax Bax compound->bax Activation bcl2 Bcl-2 compound->bcl2 Inhibition mito Mitochondrion bax->mito bcl2->mito Inhibition cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis

References

Optimization of in-vivo dosage for (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the in-vivo dosage optimization of (Z)-2-Angeloyloxymethyl-2-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound acid and where does it come from?

This compound acid is a natural product that can be isolated from the roots of Anthriscus sylvestris Hoffm.[1][2][3]. It is a compound of interest for various research applications.

Q2: What are the essential first steps before starting in-vivo dosage optimization?

Before beginning in-vivo studies, it is critical to have a solid foundation of in-vitro data. This includes determining the compound's IC50/EC50 (the concentration that produces 50% of its maximal inhibitory or effective response), cytotoxicity (CC50), mechanism of action, and solubility.[4] This preliminary data is crucial for making initial dose estimations for animal studies.

Q3: How do I determine the starting dose for my in-vivo experiments?

The initial dose for in-vivo studies is typically estimated from in-vitro cytotoxicity data and through a process called allometric scaling.[4] It is advisable to start with a low dose and then gradually escalate it in subsequent animal groups to determine the Maximum Tolerated Dose (MTD).[5]

Q4: What is the Maximum Tolerated Dose (MTD) and why is it important?

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[4] Establishing the MTD is a critical first step in in-vivo testing to ensure the safety of the animals and to identify a therapeutic window for efficacy studies.[6]

Q5: How can I translate the optimal animal dose to a Human Equivalent Dose (HED)?

The Human Equivalent Dose (HED) can be estimated from the optimized animal dose using conversion factors based on body surface area (BSA).[4] This is a standard practice in preclinical pharmacology to approximate a safe starting dose for potential clinical trials.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug formulation or administration.

    • Troubleshooting Step: Ensure the compound is fully solubilized and that the formulation is homogeneous. Verify the accuracy of your dosing technique (e.g., oral gavage, intravenous injection) to ensure consistent delivery to each animal.

  • Possible Cause: Biological variability among animals.

    • Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure that all animals are of the same sex, age, and strain, and are housed under identical environmental conditions.

Issue 2: No observable therapeutic effect at the tested doses.

  • Possible Cause: The administered doses are below the therapeutic window.

    • Troubleshooting Step: If no toxicity was observed, consider carefully escalating the dose in subsequent cohorts, ensuring you do not exceed the previously determined MTD.

  • Possible Cause: Poor bioavailability of the compound.

    • Troubleshooting Step: Conduct pharmacokinetic (PK) studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4] This will help determine if the compound is reaching the target tissue in sufficient concentrations. The dosing regimen may need to be adjusted based on the compound's half-life.[4]

Issue 3: Unexpected toxicity or adverse effects in animals.

  • Possible Cause: The starting dose was too high.

    • Troubleshooting Step: Immediately stop the experiment for the affected cohort. Re-evaluate your initial dose calculation. Start a new dose-escalation study with a significantly lower starting dose.

  • Possible Cause: Off-target effects of the compound.

    • Troubleshooting Step: Conduct further in-vitro profiling to identify potential off-target interactions. Detailed histopathological analysis of tissues from treated animals can also help identify organs affected by toxicity.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of this compound acid to each group. The starting dose should be estimated from in-vitro cytotoxicity data.[4]

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and physical appearance, for a predefined period (e.g., 7-14 days).

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss in 10% of animals) or mortality.[6]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as for the MTD study.

  • Dosing: Administer a single, non-toxic dose of the compound (typically below the MTD) via the intended route of administration.[4]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[4]

  • Bioanalysis: Analyze the concentration of this compound acid in the plasma samples using a validated analytical method such as LC-MS/MS.[4]

  • Data Analysis: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Protocol 3: In-Vivo Efficacy Study
  • Disease Model: Utilize a validated animal model for the disease of interest.

  • Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for the test compound.

  • Dosing Regimen: Administer this compound acid at various doses below the MTD. The dosing frequency should be guided by the PK data.[4]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.[4]

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.

Data Presentation

Table 1: Essential Preclinical Data for this compound acid

ParameterDescriptionExample Value
IC50 / EC50 The concentration that produces 50% of its maximal inhibitory or effective response in a relevant in-vitro assay.[4]1.2 µM
Cytotoxicity (CC50) The concentration that causes the death of 50% of cells in a cytotoxicity assay.[4]65 µM
Solubility The ability of the compound to dissolve in a solvent to form a solution.[4]5 mg/mL in DMSO

Table 2: Example MTD Study Results in Mice

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5None0/5
105+1.8None0/5
305-3.2Mild lethargy0/5
1005-15.7Significant lethargy, ruffled fur1/5
3005-25.1Severe lethargy, ataxia3/5

Table 3: Example Pharmacokinetic Parameters in Mice

ParameterUnitValue
Cmax ng/mL1500
Tmax h0.5
t1/2 h4.2
AUC (0-inf) ng*h/mL7500

Visualizations

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_analysis Data Analysis & Optimization ic50 IC50/EC50 Determination mtd MTD Study ic50->mtd cyto Cytotoxicity Assay (CC50) cyto->mtd sol Solubility Testing sol->mtd pk Pharmacokinetic (PK) Study mtd->pk eff Efficacy Study pk->eff dose_opt Dosage Optimization eff->dose_opt hed HED Calculation dose_opt->hed

Caption: Experimental workflow for in-vivo dosage optimization.

troubleshooting_workflow start Unexpected In-Vivo Result q1 High Variability? start->q1 a1_yes Check Formulation & Administration Increase N q1->a1_yes Yes q2 No Efficacy? q1->q2 No end Refined Experiment a1_yes->end a2_yes Dose Escalation (below MTD) Conduct PK Study q2->a2_yes Yes q3 Unexpected Toxicity? q2->q3 No a2_yes->end a3_yes Stop Experiment Re-evaluate Starting Dose Conduct Off-target Screening q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for in-vivo experiments.

signaling_pathway compound This compound acid receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Anti-inflammatory) nucleus->response

Caption: Hypothetical signaling pathway for the compound.

References

Characterization of side products in (Z)-2-Angeloyloxymethyl-2-butenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-Angeloyloxymethyl-2-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound acid?

A1: The most common and direct approach is the acid-catalyzed esterification, specifically the Fischer esterification, between angelic acid and (Z)-2-(hydroxymethyl)but-2-enoic acid. This reaction typically employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and involves heating the reactants to drive the equilibrium towards the formation of the desired ester and water.[1][2][3]

Q2: What are the most common side products I should expect in this synthesis?

A2: The primary side products in the synthesis of this compound acid include:

  • Isomerization Product ((E)-2-(Tigloyloxymethyl)-2-butenoic acid): Acid-catalyzed isomerization of the angelic acid moiety to the more stable tiglic acid form can occur.[4]

  • Unreacted Starting Materials: Due to the reversible nature of Fischer esterification, incomplete conversion can leave residual angelic acid and (Z)-2-(hydroxymethyl)but-2-enoic acid.[1][5]

  • Polymeric/Oligomeric Byproducts: Self-esterification of (Z)-2-(hydroxymethyl)but-2-enoic acid or further esterification of the product can lead to the formation of polyesters.[6][7]

Q3: How can I minimize the formation of the tiglate isomer?

A3: To minimize isomerization, it is advisable to use milder reaction conditions. This includes using the minimum effective amount of acid catalyst and keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate. Extended reaction times at high temperatures should be avoided.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the relative amounts of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and the identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify side products based on their mass-to-charge ratio.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient acid catalyst.2. Reaction time is too short.3. Reaction temperature is too low.4. Presence of water in reactants or solvent.1. Ensure a catalytic amount of a strong acid is used.2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.[1]3. Ensure the reaction is heated to an appropriate temperature (e.g., gentle reflux).4. Use anhydrous reactants and solvents. Consider using a Dean-Stark apparatus to remove water as it forms.[1][5]
Presence of a Significant Amount of Unreacted Starting Materials 1. The reaction has reached equilibrium.2. Insufficient amount of one of the reactants.1. Drive the equilibrium towards the product by removing water (e.g., Dean-Stark trap) or using a larger excess of one of the reactants (if feasible).[1][5]2. Adjust the molar ratio of the reactants.
Formation of a Significant Amount of the Tiglate Isomer 1. High reaction temperature.2. Prolonged reaction time.3. High concentration of the acid catalyst.1. Lower the reaction temperature.2. Optimize the reaction time by monitoring with TLC.3. Use the minimum effective amount of the acid catalyst.
Dark Brown or Black Reaction Mixture 1. Polymerization or decomposition of the unsaturated starting materials or product.2. Reaction temperature is too high.1. Use milder reaction conditions (lower temperature, alternative milder acid catalyst).2. Ensure the reaction is not overheated and maintain a gentle reflux.[1]
Difficult Purification of the Product 1. Similar polarities of the product and side products.2. Presence of polymeric materials.1. Employ careful column chromatography with a shallow solvent gradient.2. Consider a precipitation/trituration step to remove polymeric materials before chromatography.

Experimental Protocols

Proposed Synthesis of this compound acid via Fischer Esterification
  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add (Z)-2-(hydroxymethyl)but-2-enoic acid (1.0 eq) and angelic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[1] Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds
Proton This compound acid (Product) (E)-2-(Tigloyloxymethyl)-2-butenoic acid (Isomer) Angelic Acid (Starting Material) (Z)-2-(hydroxymethyl)but-2-enoic acid (Starting Material)
=CH- (angeloyl/tigloyl) ~6.1 (q)~7.0 (q)~6.0 (q)-
-CH₃ (angeloyl/tigloyl) ~1.9 (d)~1.8 (d)~1.9 (d)-
-CH₃ (butenoic acid) ~1.8 (t)~1.8 (t)-~1.8 (t)
=CH- (butenoic acid) ~6.9 (q)~6.9 (q)-~6.9 (q)
-CH₂-O- ~4.8 (s)~4.8 (s)-~4.3 (s)
-COOH ~10-12~10-12~10-12~10-12

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Compounds
Carbon This compound acid (Product) (E)-2-(Tigloyloxymethyl)-2-butenoic acid (Isomer) Angelic Acid (Starting Material) (Z)-2-(hydroxymethyl)but-2-enoic acid (Starting Material)
C=O (ester) ~167~168--
C=O (acid) ~170~170~171~170
C= (angeloyl/tigloyl) ~128, ~138~129, ~139~129, ~139-
C= (butenoic acid) ~130, ~145~130, ~145-~130, ~145
-CH₂-O- ~62~62-~60
-CH₃ ~16, ~20~15, ~20~16, ~20~14

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary.

Table 3: Predicted Mass Spectrometry Data (m/z)
Compound Molecular Formula Molecular Weight Expected [M-H]⁻ (ESI-) Expected [M+H]⁺ (ESI+)
This compound acid C₁₀H₁₄O₄198.22197.08199.09
(E)-2-(Tigloyloxymethyl)-2-butenoic acid C₁₀H₁₄O₄198.22197.08199.09
Angelic Acid C₅H₈O₂100.1299.04101.05
(Z)-2-(hydroxymethyl)but-2-enoic acid C₅H₈O₃116.11115.04117.05
Dimer (example of polyester) C₁₀H₁₄O₅214.21213.08215.09

Visualizations

Synthesis_Pathway Angelic_Acid Angelic Acid Product This compound acid Angelic_Acid->Product Hydroxymethyl_Butenoic_Acid (Z)-2-(hydroxymethyl)but-2-enoic acid Hydroxymethyl_Butenoic_Acid->Product + H⁺, Δ Polyester Polyester Byproduct Hydroxymethyl_Butenoic_Acid->Polyester Self-esterification Tiglate_Isomer (E)-2-(Tigloyloxymethyl)-2-butenoic acid Product->Tiglate_Isomer Isomerization Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Remove_Water Remove Water (e.g., Dean-Stark) Check_Conditions->Remove_Water Conditions OK Optimize_Conditions Optimize Temp/Time Check_Conditions->Optimize_Conditions Conditions Not Optimal Analyze_Side_Products Analyze for Side Products (TLC, HPLC, NMR) Remove_Water->Analyze_Side_Products Increase_Reactant Increase Excess of One Reactant Increase_Reactant->Analyze_Side_Products Optimize_Conditions->Check_Conditions Isomerization High Isomer Content Analyze_Side_Products->Isomerization Isomer Detected Polymerization Polymeric Byproducts Analyze_Side_Products->Polymerization Polymer Detected Modify_Purification Modify Purification Strategy Analyze_Side_Products->Modify_Purification Purification Issues End Improved Synthesis Analyze_Side_Products->End Purity OK Milder_Conditions Use Milder Conditions Isomerization->Milder_Conditions Polymerization->Milder_Conditions Modify_Purification->End Milder_Conditions->End Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Product Yield Temperature->Yield affects Isomerization Isomerization Temperature->Isomerization promotes Polymerization Polymerization Temperature->Polymerization promotes Time Reaction Time Time->Yield affects Time->Isomerization promotes Catalyst Catalyst Concentration Catalyst->Yield affects Catalyst->Isomerization promotes Purity Product Purity Yield->Purity inversely related to side reactions Isomerization->Purity decreases Polymerization->Purity decreases

References

Technical Support Center: Scale-up Synthesis of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (Z)-2-Angeloyloxymethyl-2-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the synthesis of this compound acid?

A1: The synthesis of this compound acid involves the esterification of two key precursors:

  • (Z)-2-methyl-2-butenoic acid (Angelic Acid): This provides the angeloyl moiety.

  • 2-(hydroxymethyl)-2-butenoic acid: This serves as the backbone of the molecule.

Q2: What are the primary challenges in preparing and handling Angelic Acid?

A2: The main challenge is preventing the isomerization of the desired (Z)-isomer (Angelic Acid) to the more thermodynamically stable (E)-isomer (Tiglic Acid). This conversion can be catalyzed by heat or acidic conditions.[1] Prolonged heating or exposure to strong acids during synthesis or purification should be avoided.[1]

Q3: What methods can be used to synthesize Angelic Acid?

A3: Angelic acid can be synthesized through various methods, including:

  • Isomerization of Tiglic Acid: This can be achieved by heating in the presence of an organic sulfinic acid or through UV irradiation, although the latter often results in low conversion rates.[1][2]

  • Hydrolysis of (E,Z)-2-methyl-2-butenenitrile: This can be performed using sulfuric acid, followed by fractional crystallization to separate the isomers.[3][4]

  • Oxidation of the corresponding (Z)-alcohol: This involves a two-step oxidation process.[3]

Q4: Are there established protocols for the synthesis of 2-(hydroxymethyl)-2-butenoic acid?

A4: While specific, detailed synthesis protocols for 2-(hydroxymethyl)-2-butenoic acid are not widely published in the provided search results, its existence is confirmed in chemical databases.[5][6][7] Its synthesis would likely involve standard organic chemistry transformations, potentially starting from commercially available butenoic acid derivatives.

Q5: What are the recommended esterification methods for this synthesis on a larger scale?

A5: For the scale-up esterification of angelic acid (or its activated form) with 2-(hydroxymethyl)-2-butenoic acid, several methods can be considered:

  • Fischer-Speier Esterification: This classic method uses a strong acid catalyst (like sulfuric acid) and an excess of one reactant or removal of water to drive the equilibrium towards the product.[8][9] However, care must be taken to use mild conditions to prevent isomerization of the angelic acid moiety.

  • Using a Dehydrating Agent: Reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can facilitate the reaction under milder conditions.[10]

  • Reaction with an Acyl Chloride: Angelic acid can be converted to angeloyl chloride, which is more reactive and will readily react with the alcohol under basic conditions. This method avoids strong acids.[11]

Q6: How can I confirm the stereochemistry of the final product?

A6: The stereochemistry of the (Z)-double bond in the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the vinylic protons will be distinct for the (Z) and (E) isomers.

Troubleshooting Guide

Problem 1: My final product is a mixture of (Z) and (E) isomers.

  • Possible Cause: Isomerization of the angelic acid moiety during the reaction or workup. The (Z)-isomer can convert to the more stable (E)-isomer under harsh conditions.[1]

  • Solution:

    • Reduce Reaction Temperature: Perform the esterification at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid Strong Acids: If using Fischer esterification, consider using a milder acid catalyst or a shorter reaction time. Alternatively, switch to a non-acidic esterification method, such as using an acyl chloride or a coupling agent.[10][11]

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause isomerization.

Problem 2: The yield of the esterification reaction is low.

  • Possible Cause: The esterification reaction is a reversible equilibrium.[8][12]

  • Solution:

    • Water Removal: If applicable, use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product side.[8]

    • Use of Excess Reagent: Employing a large excess of one of the starting materials (the less expensive one) can shift the equilibrium to favor product formation.[8]

    • Use an Activating Agent: Convert the carboxylic acid to a more reactive species, such as an acyl chloride or use a coupling agent to facilitate a more efficient reaction.[11]

Problem 3: I am having difficulty purifying the final product.

  • Possible Cause: The starting materials and the final product may have similar polarities, making separation by column chromatography challenging. Additionally, organic impurities from the synthesis of the precursors may be carried over.

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. A shallow gradient may be necessary to resolve closely eluting compounds.

    • Crystallization: Attempt to purify the final product by crystallization. This can be a very effective method for removing small amounts of impurities.

    • Aqueous Wash: During the workup, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted carboxylic acid starting materials.

    • Distillation: If the product is thermally stable and volatile enough, vacuum distillation could be a viable purification method.[4]

Quantitative Data for Related Syntheses

The following table summarizes typical reaction conditions and yields for syntheses related to the precursors of this compound acid. Note that these are for related, not identical, processes and should be used as a general guide.

ReactionReactantsCatalyst/ReagentTemperatureTimeYieldReference
Synthesis of (Z)-2-methyl-2-butenoic acid(E,Z)-2-methyl-2-butenenitrileSulfuric AcidUp to 130°C-80.5% (Z)[3]
Isomerization to Angelic Acid EsterTiglic Acid EsterOrganic Sulfinic Acid50°C - 170°C--[2]
Fischer Esterification (General)Carboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)VariesVaries65-99%[8]
Carbonylation to (E)-2-methyl-2-butenoic acid2-chloro-2-buteneNickel Cyanide--89%[3]

Experimental Protocols (Generalized)

Disclaimer: The following are generalized protocols and will require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of (Z)-2-methyl-2-butenoic acid (Angelic Acid) from Tiglic Acid
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine tiglic acid and a suitable solvent.

  • Catalyst Addition: Add a catalytic amount (0.05-2%) of an organic sulfinic acid.[2]

  • Reaction: Heat the mixture to a temperature between 50°C and 170°C.[2] Monitor the reaction progress by GC or TLC until the desired conversion is reached.

  • Workup and Purification: Cool the reaction mixture. Remove the solvent under reduced pressure. The resulting mixture of angelic acid and tiglic acid can be separated by fractional crystallization or distillation under reduced pressure.

Protocol 2: Synthesis of 2-(hydroxymethyl)-2-butenoic acid (Hypothetical)

This is a hypothetical protocol as a detailed literature procedure was not found in the search results.

  • Starting Material: Begin with a suitable precursor such as ethyl 2-formylbut-2-enoate.

  • Reduction: Reduce the aldehyde functionality to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard basic (e.g., NaOH) or acidic (e.g., HCl) hydrolysis conditions, followed by acidification to pH 2-3.

  • Purification: Extract the product into an organic solvent and purify by crystallization or column chromatography.

Protocol 3: Esterification to this compound acid
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 2-(hydroxymethyl)-2-butenoic acid and angelic acid in a suitable anhydrous solvent (e.g., dichloromethane).

  • Coupling Agent: Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter to remove any precipitated urea (B33335) byproduct. Wash the filtrate with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Esterification tiglic_acid Tiglic Acid isomerization Isomerization tiglic_acid->isomerization angelic_acid (Z)-2-methyl-2-butenoic acid (Angelic Acid) isomerization->angelic_acid esterification Esterification angelic_acid->esterification butenoate_ester Butenoate Ester Derivative functionalization Functionalization butenoate_ester->functionalization hydroxymethyl_acid 2-(hydroxymethyl)-2-butenoic acid functionalization->hydroxymethyl_acid hydroxymethyl_acid->esterification purification Purification esterification->purification final_product This compound acid purification->final_product

Caption: Proposed synthetic workflow for this compound acid.

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Investigating Other Loss Sources start Low Yield Observed check_reaction Was the reaction complete? (Check by TLC/GC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction was complete check_reaction->complete Yes increase_time Increase reaction time incomplete->increase_time increase_temp Increase temperature (caution: isomerization) incomplete->increase_temp check_reagents Check reagent purity/activity incomplete->check_reagents check_isomerization Check for (E)-isomer formation complete->check_isomerization check_purification Review purification losses complete->check_purification check_workup Review workup procedure for product loss complete->check_workup

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (Z)-2-Angeloyloxymethyl-2-butenoic Acid and Other Angelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Angelic Acid and Its Derivatives

Angelic acid is a monocarboxylic unsaturated organic acid found in various plants, particularly those of the Apiaceae family. Its esters, known as angelates, are often the active components in traditional herbal medicines used for a wide range of ailments, including pain, fever, and inflammatory conditions. (Z)-2-Angeloyloxymethyl-2-butenoic acid is a naturally occurring angelic acid derivative found in the roots of Angelica sylvestris Hoffm. The angeloyl moiety is a key structural feature that contributes to the biological activity of these compounds.

Comparative Anticancer Activity

Several studies have investigated the cytotoxic effects of angelic acid derivatives against various cancer cell lines. The data suggests that the esterification of parent compounds with an angeloyl group can significantly influence their anticancer potency.

Table 1: Comparative Cytotoxicity of Angelic Acid Derivatives and Related Compounds

Compound/ExtractCancer Cell LineIC50 ValueReference
This compound acid -Data not available-
Essential Oil from Angelica sylvestris rootsKB (Human oral carcinoma)19.73 µg/mL[1][2]
LNCaP (Human prostate carcinoma)28.73 µg/mL[1][2]
A549 (Human lung carcinoma)38.06 µg/mL[1][2]
MCF7 (Human breast adenocarcinoma)35.53 µg/mL[1][2]
Essential Oil from Angelica sylvestris aerial partsKB (Human oral carcinoma)19.84 µg/mL[1][2]
LNCaP (Human prostate carcinoma)24.69 µg/mL[1][2]
A549 (Human lung carcinoma)33.71 µg/mL[1][2]
MCF7 (Human breast adenocarcinoma)32.44 µg/mL[1][2]
Methanolic Extract from Angelica sylvestris rootsHT-29 (Human colon adenocarcinoma)40.08 µg/mL[1]
HeLa (Human cervical adenocarcinoma)48.33 µg/mL[1]
A549 (Human lung carcinoma)66.06 µg/mL[1]
MCF-7 (Human breast adenocarcinoma)55.19 µg/mL[1]
3-O-angeloyl-20-O-acetyl ingenolK562 (Human chronic myeloid leukemia)~1 µM (at 72h)
2-angeloyl ent-dihydrotumanoic acidSW-620 (Human colon adenocarcinoma)> 100 µM[1]
MDA-MB231 (Human breast adenocarcinoma)> 100 µM[1]
SKLU1 (Human lung adenocarcinoma)> 100 µM[1]
SiHa (Human cervical carcinoma)> 100 µM[1]
PC-3 (Human prostate adenocarcinoma)> 100 µM[1]
HaCaT (Human keratinocytes - non-tumorigenic)273 µM[1]

Comparative Anti-inflammatory Activity

Angelic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Table 2: Comparative Anti-inflammatory Effects of Angelic Acid Derivatives

CompoundAssayEffectConcentrationReference
This compound acid -Data not available--
2-angeloyl ent-dihydrotumanoic acidNitric Oxide (NO) Production in LPS-stimulated macrophagesInhibition≥ 115 µM[1]
IL-6 Production in LPS-stimulated macrophagesInhibition≥ 115 µM[1]
TNF-α Production in LPS-stimulated macrophagesInhibition≥ 115 µM[1]
AngelicinTNF-α Production in LPS-stimulated RAW 264.7 cellsInhibition-[3]
IL-6 Production in LPS-stimulated RAW 264.7 cellsInhibition-[3]
Phosphorylation of IκBα, NF-κBp65, p38 MAPK, and JNKInhibition-[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., angelic acid derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways

Angelic acid derivatives are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS TAK1 TAK1 Receptor->TAK1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_ERK Transcription Factors (e.g., AP-1, ELK-1) ERK->Transcription_Factors_ERK Gene_Expression_ERK Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors_ERK->Gene_Expression_ERK MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Transcription_Factors_p38_JNK Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors_p38_JNK JNK JNK MKK4_7->JNK JNK->Transcription_Factors_p38_JNK Gene_Expression_p38_JNK Gene Expression (Inflammation, Apoptosis, Stress Response) Transcription_Factors_p38_JNK->Gene_Expression_p38_JNK Angelic_Acid_Derivatives Angelic Acid Derivatives Angelic_Acid_Derivatives->p38 Angelic_Acid_Derivatives->JNK

Caption: Simplified MAPK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_IkB_complex NF-κB/IκB Complex (Inactive) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Angelic_Acid_Derivatives Angelic Acid Derivatives Angelic_Acid_Derivatives->IKK_Complex Inhibition Angelic_Acid_Derivatives->NFkB_active Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway.

Conclusion

The available evidence strongly suggests that angelic acid derivatives represent a promising class of compounds with significant anticancer and anti-inflammatory potential. The cytotoxic and anti-inflammatory activities appear to be influenced by the specific ester modifications to the parent molecules. While direct experimental data for this compound acid is currently lacking, the bioactivity of extracts from its source plant, Angelica sylvestris, and of other structurally related angeloyl esters, indicates that it is a compelling candidate for future investigation. Further research is warranted to isolate and characterize the biological activities of this compound acid to fully understand its therapeutic potential and to establish a clear structure-activity relationship within this class of natural products.

References

Comparative Bioactivity Analysis of (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of (Z)-2-Angeloyloxymethyl-2-butenoic acid, a naturally occurring angelic acid ester found in plants such as Anthriscus sylvestris and Centaurea ornata.[1][2][3] Due to the limited direct experimental data on this specific compound, this guide draws comparisons with structurally related and functionally relevant compounds known for their anti-inflammatory and cytotoxic properties. The alternatives chosen for comparison are Parthenolide (B1678480), a sesquiterpene lactone known for its anti-inflammatory effects, and Thapsigargin, another sesquiterpene lactone with potent cytotoxic activity.

Quantitative Bioactivity Data

CompoundBioactivityAssayCell Line/ModelIC50 / Effective ConcentrationReference
This compound acid Anti-inflammatory, CytotoxicGeneral assays on plant extractsVariousData not available for the pure compound[1][2]
Angelic Acid Esters (general)Anti-inflammatory, SpasmolyticVarious in vivo and in vitro modelsNot specifiedVaries depending on the specific ester[4][5]
ParthenolideAnti-inflammatoryIKKβ Inhibition AssayIn vitro~5 µM[6]
CytotoxicMTT AssayVarious cancer cell linesVaries (µM range)[7]
ThapsigarginCytotoxicSERCA Pump InhibitionIn vitroSub-nanomolar affinity[8][9][10][11]
Apoptosis InductionVarious cancer cell linesIn vitroNanomolar range[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of bioactivity studies.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Protein Denaturation

This assay is a simple and cost-effective method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to prevent the denaturation of proteins, a common phenomenon observed in inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound (this compound acid or alternatives)

  • Diclofenac Sodium (as a standard reference drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: A solution of 1% w/v BSA or 0.2% w/v egg albumin in PBS is prepared.

  • Treatment: The test compound and standard drug are prepared in various concentrations (e.g., 10-1000 µg/mL). 2 mL of the test/standard solution is mixed with 2.8 mL of PBS and 0.2 mL of the albumin solution.

  • Control: The control sample consists of 2 mL of distilled water instead of the test solution.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 10 minutes in a water bath.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound acid or alternatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle used to dissolve the compound.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for bioactivity screening.

G cluster_0 Experimental Workflow: Bioactivity Screening A Compound Preparation (this compound acid & Comparators) B In Vitro Anti-inflammatory Assay (e.g., Protein Denaturation) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->C D Data Analysis (IC50 Determination) B->D C->D E Comparative Bioactivity Report D->E G cluster_1 Parthenolide's Anti-inflammatory Mechanism: NF-κB Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates Parthenolide Parthenolide Parthenolide->IKK Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates G cluster_2 Thapsigargin's Cytotoxic Mechanism: SERCA Inhibition ER Endoplasmic Reticulum (ER) SERCA SERCA Pump Ca_ER Ca²⁺ in ER SERCA->Ca_ER Pumps Ca²⁺ into ER Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits Ca_Cyto Cytosolic Ca²⁺ Ca_ER->Ca_Cyto Leak ER_Stress ER Stress Ca_Cyto->ER_Stress Increases Apoptosis Apoptosis ER_Stress->Apoptosis Induces

References

Validating the Molecular Targets of (Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of compounds derived from Anthriscus sylvestris, with a focus on Deoxypodophyllotoxin (DPT), a potent antimitotic agent structurally related to (Z)-2-Angeloyloxymethyl-2-butenoic acid. Due to the limited direct research on this compound acid, this guide will leverage the extensive data available for DPT to illustrate the process of molecular target validation and to compare its performance with other established tubulin inhibitors.

Executive Summary

Deoxypodophyllotoxin, a natural lignan (B3055560) isolated from the roots of Anthriscus sylvestris, has been identified as a potent inhibitor of tubulin polymerization.[1][2] This activity disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] DPT's primary molecular target is β-tubulin, binding to the colchicine (B1669291) site.[5][6] Its validation as a tubulin inhibitor has been established through a variety of in vitro and cell-based assays. Furthermore, DPT has been shown to modulate several key signaling pathways implicated in cancer progression, including the EGFR, PI3K/AKT/mTOR, and HIF-1α pathways.[3][4][7] This guide will detail the experimental validation of these targets and compare the efficacy of DPT with other tubulin-targeting agents.

Data Presentation: Comparative Analysis of Tubulin Inhibitors

The following table summarizes the in vitro activity of Deoxypodophyllotoxin and compares it with other well-characterized tubulin inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeCell LineIC50 (µM)
Deoxypodophyllotoxin Tubulin PolymerizationCell-free-~2.9
CytotoxicityMTT AssayMCF-70.003
CytotoxicityMTT AssayA5490.004
CytotoxicityMTT AssayHCT1160.002
Paclitaxel Tubulin Polymerization (Stabilizer)Cell-free-~0.1
CytotoxicityMTT AssayMCF-70.002
Colchicine Tubulin Polymerization (Inhibitor)Cell-free-~1.5
CytotoxicityMTT AssayHeLa0.015
Vinblastine Tubulin Polymerization (Inhibitor)Cell-free-~0.2
CytotoxicityMTT AssayHeLa0.001

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of molecular targets. Below are protocols for key experiments used to characterize tubulin inhibitors like Deoxypodophyllotoxin.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[8]

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm. Inhibitors of polymerization will prevent this increase.

Protocol:

  • Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Add various concentrations of the test compound (e.g., Deoxypodophyllotoxin) to a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

  • Initiate polymerization by adding the tubulin solution to each well and incubating the plate at 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes using a microplate reader.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.[9]

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.[9]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.[9]

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer. A significant increase in the G2/M population indicates cell cycle arrest at this phase.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context.[10][11]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[11]

Protocol:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein (e.g., β-tubulin).

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11][12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by Deoxypodophyllotoxin and the general workflow for validating tubulin inhibitors.

G Deoxypodophyllotoxin (DPT) Signaling Pathways DPT Deoxypodophyllotoxin (DPT) Tubulin β-Tubulin DPT->Tubulin Binds EGFR EGFR DPT->EGFR Inhibits PI3K PI3K DPT->PI3K Inhibits HIF1a HIF-1α DPT->HIF1a Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Glycolysis Glycolysis HIF1a->Glycolysis

Caption: Signaling pathways modulated by Deoxypodophyllotoxin (DPT).

G Workflow for Validating Tubulin Inhibitors Compound Test Compound (e.g., DPT) TubulinAssay Tubulin Polymerization Assay (In Vitro) Compound->TubulinAssay CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA TargetEngagement Direct Target Engagement TubulinAssay->TargetEngagement Cytotoxicity Cytotoxicity (IC50) CellViability->Cytotoxicity Mechanism Mechanism of Action (G2/M Arrest) CellCycle->Mechanism CETSA->TargetEngagement

Caption: Experimental workflow for the validation of tubulin inhibitors.

References

A Comparative Analysis of the Potential Biological Activities of (Z)-2-Angeloyloxymethyl-2-butenoic Acid and Tiglic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (Z)-2-Angeloyloxymethyl-2-butenoic acid and tiglic acid esters. In the absence of direct comparative studies, this analysis synthesizes available data on structurally related compounds containing angeloyl and tigloyl moieties to infer potential therapeutic applications and guide future research. The primary focus is on potential cytotoxic, anti-inflammatory, and antimicrobial effects, supported by detailed experimental protocols for assessing these activities.

Introduction

This compound acid is a natural product whose biological profile is not extensively documented in publicly available literature. Tiglic acid, a simple unsaturated carboxylic acid, and its esters are known for their use in fragrances and flavorings. However, the therapeutic potential of tiglic acid esters is an emerging area of interest. Both structures contain α,β-unsaturated carbonyl moieties, a feature often associated with biological reactivity. This guide explores the potential activities of these compounds by examining the biological effects of natural products containing the characteristic angeloyl and tigloyl acyl groups.

Data Presentation: Inferred Biological Activities

Due to the scarcity of direct experimental data, the following tables summarize the biological activities of various natural products containing angeloyl and tigloyl esters. This information provides a basis for inferring the potential activities of this compound acid and novel tiglic acid esters.

Table 1: Cytotoxic Activity of Angeloyl-Containing Natural Products

CompoundSourceCell Line(s)Reported Activity (IC₅₀)Reference
3-O-angeloyl-20-O-acetyl ingenol (B1671944)Synthetic derivative of ingenol mebutateK562 (chronic myeloid leukemia)More potent than ingenol mebutate[1][2]
Ingenol 3-angelate (Ingenol mebutate)Euphorbia peplusVarious cancer cell linesPotent cytotoxic and pro-apoptotic effects[3][4]
2-angeloyl ent-dihydrotumanoic acidGymnosperma glutinosumSW-620, MDA-MB231, SKLU1, SiHa, PC-3 (human cancer cell lines)Lacked significant cytotoxic activity (IC₅₀ > 100 μM)[5]

Table 2: Anti-Inflammatory Activity of Angeloyl and Tigloyl-Containing Compounds and Related Esters

Compound/ExtractSourceAssayKey FindingsReference
2-angeloyl ent-dihydrotumanoic acidGymnosperma glutinosumLPS-stimulated murine macrophages (Nitric Oxide, H₂O₂, TNF-α, IL-6 production)Moderate in vitro anti-inflammatory effects[5]
AngelicinLeguminosae, Apiaceae, and Moracea familiesLPS-induced inflamed mouse BV2 microglia cellsInhibited nitric oxide production; suppressed MAPK and NF-κB activation[6]
Fatty acid esters of hydroxy fatty acidsPlants and mammalsG-protein coupled receptor activationPotent anti-inflammatory activity[7]
Nigranoic acid estersSyntheticLPS-stimulated RAW 264.7 cells (Nitric Oxide production)Significant reduction in NO production[8][9]

Table 3: Antimicrobial Activity of Structurally Related Esters

Compound ClassTarget OrganismsKey FindingsReference
Fatty acid esters of polyhydric alcoholsGram-positive bacteriaActive against Gram-positive organisms, with activity dependent on fatty acid chain length.
Thiosulfoacid S-estersGram-positive and Gram-negative bacteria, and fungiPotent activity against a broad spectrum of pathogenic bacteria and fungi.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound acid and tiglic acid esters) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17][18]

Principle: In response to inflammatory stimuli like LPS, macrophages (e.g., RAW 264.7 cell line) produce NO. NO is unstable and quickly oxidizes to nitrite (B80452). The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which can be measured to quantify NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20][21][22][23]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined after incubation by observing the lowest concentration that inhibits microbial growth.

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound and create two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the test compound dilutions with the microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by the test compounds and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Synthesis/ Purification Stock_Sol Stock Solution Preparation Compound_Prep->Stock_Sol Serial_Dil Serial Dilutions Stock_Sol->Serial_Dil Cytotoxicity Cytotoxicity Assay (e.g., MTT) Serial_Dil->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (e.g., NO Assay) Serial_Dil->Anti_Inflammatory Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Serial_Dil->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 NO_Inhibition NO Inhibition % Anti_Inflammatory->NO_Inhibition MIC MIC Determination Antimicrobial->MIC

Caption: General experimental workflow for activity screening.

Caption: Simplified NF-κB signaling pathway in inflammation.[24][25]

mapk_pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes induces

Caption: Simplified MAPK signaling pathway in inflammation.[26][27][28][29]

Conclusion

While direct comparative data on the biological activities of this compound acid and tiglic acid esters are currently unavailable, the analysis of structurally related natural products provides a strong rationale for investigating their potential cytotoxic and anti-inflammatory properties. The presence of angeloyl and tigloyl moieties in numerous bioactive compounds suggests that these functional groups may contribute significantly to the therapeutic potential of the title compounds. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for initiating such investigations. Further research is warranted to elucidate the specific biological activities and mechanisms of action of these compounds, which may lead to the development of novel therapeutic agents.

References

Cross-Validation of Analytical Methods for (Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product found in the roots of plants such as Anthriscus sylvestris Hoffm.[1][2] Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound acid are HPLC, often with UV detection, and GC-MS, which typically requires derivatization for this type of analyte.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Sample Volatility Not required.Required; derivatization is necessary to increase volatility and thermal stability.
Derivatization Generally not required.Typically required (e.g., silylation).
Selectivity Good; can be optimized with mobile phase and column selection.Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio.
Sensitivity Moderate; dependent on the chromophore of the analyte.High; especially in selected ion monitoring (SIM) mode.
Linearity Good (Typical R² > 0.99).[3][4][5][6]Excellent (Typical R² > 0.99).
Accuracy (% Recovery) Typically 98-103%.[3][4][5]Typically 95-105%.
Precision (%RSD) < 2% for repeatability and intermediate precision.[6]< 5% for repeatability and intermediate precision.
Limit of Detection (LOD) ng range.pg to fg range.
Limit of Quantification (LOQ) ng range.pg range.
Instrumentation Cost Moderate.High.
Analysis Time Relatively short (10-30 minutes per sample).Can be longer due to sample preparation (derivatization).

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound acid using HPLC-UV and GC-MS. These protocols are based on established methods for other organic acids and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the direct analysis of this compound acid in solutions.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4][5]

  • Reference Standard: this compound acid of known purity.

  • Mobile Phase: Acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid).

  • Sample Solvent: Mobile phase or a compatible solvent.

2. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 210 nm for unsaturated acids).[3][4][5]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Injection Volume: 10 µL.

  • Mobile Phase Gradient: Isocratic or gradient elution depending on the sample matrix. A starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.

3. Validation Procedure:

  • Specificity: Inject the sample solvent, a placebo sample (if applicable), and a spiked sample to demonstrate that no other components co-elute with the analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and perform linear regression of peak area versus concentration.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Detection Limit (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.

  • Quantitation Limit (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and selectivity, which is beneficial for complex matrices. Derivatization is necessary to make the non-volatile organic acid suitable for GC analysis.

1. Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector.

  • Capillary GC column (e.g., a non-polar or medium-polar column like a DB-5ms).

  • Carrier Gas: Helium.

  • Reference Standard: this compound acid of known purity.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.

  • Solvent: A suitable organic solvent like pyridine (B92270) or acetonitrile.

2. Derivatization Procedure:

  • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

  • Add the derivatization reagent and a suitable solvent.

  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

4. Validation Procedure:

  • The same validation parameters as for HPLC (specificity, linearity, range, accuracy, precision, LOD, and LOQ) should be assessed for the entire analytical procedure, including the derivatization step.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Drying Dry Sample Sample->Drying Derivatization Add Derivatization Reagent & Heat Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Quantification Peak Integration & Quantification TIC->Quantification

Caption: GC-MS Experimental Workflow with Derivatization.

Method_Selection Start Start: Need to quantify This compound acid Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HPLC HPLC-UV is a suitable choice Matrix->HPLC No Sensitivity->HPLC No GCMS GC-MS with derivatization is recommended Sensitivity->GCMS Yes

Caption: Logical Flow for Analytical Method Selection.

References

A Comparative Analysis of Synthetic versus Naturally Sourced (Z)-2-Angeloyloxymethyl-2-butenoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision that can impact experimental outcomes, reproducibility, and the potential for therapeutic application. This guide provides an objective comparison of synthetic versus naturally sourced (Z)-2-Angeloyloxymethyl-2-butenoic acid, a bioactive ester with potential pharmacological relevance. The comparison is based on available data for the compound and its structural analogs, focusing on purity, potential contaminants, and biological activity.

This compound acid is a naturally occurring compound found in plants of the Apiaceae family, such as Anthriscus sylvestris (cow parsley). Its structural component, angelic acid, has a history of use in traditional medicine, with its esters being active components in remedies for a variety of ailments including pain, fever, and gout.[1] Modern research has begun to elucidate the molecular mechanisms of related compounds, with angelic acid itself identified as an inducer of ferroptosis, a form of programmed cell death, by targeting NRF2 degradation.[2] This suggests a potential avenue for the biological activity of this compound acid.

The primary distinction between the synthetic and naturally sourced forms of this compound lies in their impurity profiles and consistency. Synthetic production, while not yet widely documented for this specific molecule, generally offers a higher degree of purity and batch-to-batch consistency.[3] In contrast, natural sourcing involves extraction from a complex biological matrix, which can result in the co-extraction of other structurally related compounds.[4]

Data Presentation: A Comparative Overview

ParameterSynthetic this compound acidNaturally Sourced this compound acid
Purity Potentially ≥98% (via controlled synthesis and purification)Variable, dependent on extraction and purification methods.
Source Chemical synthesis from precursor molecules.Extraction from plants, primarily from the Apiaceae family.[1]
Potential Impurities - Residual starting materials- Reagents and catalysts- By-products of side reactions- Stereoisomers (e.g., the trans isomer, tiglic acid ester)- Other co-extracted natural products (e.g., other angelate esters, terpenoids, flavonoids)- Residual extraction solvents (e.g., hexane (B92381), ethanol)- Plant-derived contaminants (e.g., chlorophyll, lipids)[4]
Batch-to-Batch Consistency Generally high, with a well-defined and consistent impurity profile.[3]Can be more variable due to factors such as plant genetics, growing conditions, harvest time, and extraction efficiency.
Biological Activity The activity is solely attributable to the specific molecule.The observed biological effect could be a result of the main compound or a synergistic effect with other co-extracted molecules.

Experimental Protocols

To aid researchers in their own investigations, the following are generalized experimental protocols for the synthesis, extraction, and analysis of this compound acid and related compounds, based on available literature for similar molecules.

General Synthetic Approach: Esterification
  • Reactant Preparation: Dissolve (Z)-2-(hydroxymethyl)but-2-enoic acid and a slight excess of angelic acid in a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the ester product.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Extraction and Purification from Natural Sources

The following is a general protocol for the extraction of angelate esters from plant material of the Apiaceae family:

  • Sample Preparation: Air-dry and grind the plant material (e.g., roots of Anthriscus sylvestris) to a fine powder.

  • Extraction: Perform a solvent extraction using a non-polar solvent like hexane or a solvent of intermediate polarity like ethyl acetate (B1210297) at room temperature with agitation for an extended period or using a Soxhlet extractor.

  • Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract can be fractionated using techniques like solid-phase extraction (SPE) to separate compounds based on polarity. A stepwise elution with a gradient of solvents (e.g., hexane-ethyl acetate) can be employed.

  • Isolation: The fractions containing the target compound can be further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound acid.

Analytical Characterization: HPLC-MS and NMR

To confirm the identity and purity of both synthetic and naturally sourced this compound acid, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Column: A reverse-phase C18 column is suitable for separating non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid for better ionization) and acetonitrile (B52724) or methanol.

    • Detection: A mass spectrometer operating in electrospray ionization (ESI) mode can be used to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and types of protons in the molecule, which is crucial for confirming the structure and stereochemistry (distinguishing between the cis and trans isomers).

    • 13C NMR: Provides information on the carbon skeleton of the molecule.

Mandatory Visualizations

To better understand the concepts discussed, the following diagrams illustrate a potential signaling pathway and a generalized experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Outcome Compound This compound acid NRF2_KEAP1 NRF2-KEAP1 Complex Compound->NRF2_KEAP1 Binds to NRF2 Cell_Membrane_Barrier Cell Membrane NRF2_Ub Ubiquitinated NRF2 NRF2_KEAP1->NRF2_Ub Promotes Ubiquitination Proteasome Proteasome NRF2_Ub->Proteasome NRF2_Degradation NRF2 Degradation Proteasome->NRF2_Degradation ROS Increased ROS (Lipid Peroxidation) NRF2_Degradation->ROS Relieves Inhibition Ferroptosis Ferroptosis ROS->Ferroptosis

Figure 1. A proposed signaling pathway for this compound acid, based on the known activity of angelic acid in inducing ferroptosis via NRF2 degradation.

G cluster_0 Source Material cluster_1 Processing cluster_2 Purification cluster_3 Analysis cluster_4 Final Product Synthetic_Source Synthetic Precursors Synthesis Chemical Synthesis (Esterification) Synthetic_Source->Synthesis Natural_Source Natural Plant Material (e.g., Anthriscus sylvestris) Extraction Solvent Extraction Natural_Source->Extraction Purification_Syn Column Chromatography Synthesis->Purification_Syn Purification_Nat Fractionation (SPE) Preparative HPLC Extraction->Purification_Nat Analysis_Syn HPLC-MS, NMR Purification_Syn->Analysis_Syn Analysis_Nat HPLC-MS, NMR Purification_Nat->Analysis_Nat Final_Product_Syn Synthetic Compound Analysis_Syn->Final_Product_Syn Final_Product_Nat Natural Compound Analysis_Nat->Final_Product_Nat

Figure 2. A generalized experimental workflow comparing the production of synthetic versus naturally sourced this compound acid.

References

Bioequivalence and Pharmacokinetic Profile of Key Bioactive Compounds from Angelica sinensis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(Z)-2-Angeloyloxymethyl-2-butenoic acid is a known constituent of plants within the Apiaceae family, which also includes the well-studied medicinal plant Angelica sinensis (Dong Quai). While direct bioequivalence studies on this compound acid are not publicly available, a wealth of pharmacokinetic data exists for other key bioactive components of Angelica sinensis, namely ligustilide (B1675387) and ferulic acid. This guide provides a comparative overview of the pharmacokinetic profiles of these two major constituents, offering valuable insights for researchers and drug development professionals working with compounds from this botanical source.

This guide summarizes key pharmacokinetic parameters, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows. By presenting this information, we aim to provide a foundational understanding that can inform future bioequivalence and drug development studies involving phytochemicals from Angelica sinensis and related species.

Comparative Pharmacokinetic Data

The bioequivalence of a drug is determined by its pharmacokinetic profile, specifically the rate and extent of its absorption into the systemic circulation. Key parameters used to assess bioequivalence include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

The following tables summarize the pharmacokinetic parameters for ligustilide and ferulic acid following oral administration in rats. These compounds are major active constituents of Angelica sinensis and serve as important markers for pharmacokinetic studies of preparations derived from this plant.[1]

Table 1: Pharmacokinetic Parameters of Ligustilide in Rats Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
12.51580 ± 2100.5 ± 0.14870 ± 52071.36
252950 ± 4300.6 ± 0.29860 ± 112068.26
505620 ± 7800.7 ± 0.221450 ± 254075.44

Data sourced from a study by Liu et al. (2013).[2]

Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats Following Oral Administration of Different Herbal Preparations

PreparationDose (g/kg extract)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Raw Chuanxiong Rhizoma (RCR)24.01134.5 ± 35.80.33 ± 0.18208.7 ± 54.3
Wine-processed Chuanxiong Rhizoma (WCR)24.0198.7 ± 25.40.42 ± 0.20165.4 ± 43.7

Data sourced from a study by Li et al. (2021).[3]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies cited above. These protocols provide a framework for designing and conducting similar bioequivalence or pharmacokinetic investigations.

1. Animal Model and Dosing

  • Animal Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies of traditional Chinese medicines.[2][4]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[4]

  • Administration: The test substance is administered orally via gavage.[2][3] For intravenous administration, the substance is injected into the tail vein.[2]

2. Blood Sampling

  • Method: Repetitive blood samples can be collected from the subclavian vein of conscious rats.[4] Automated blood sampling systems are also utilized to minimize stress on the animals and allow for frequent sampling.[5]

  • Volume: The total volume of blood collected should not exceed 20% of the animal's total blood volume within a 24-hour period.[4]

  • Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[4]

3. Analytical Methodology: UPLC-MS/MS for Quantification

A highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is often employed for the simultaneous quantification of multiple components in plasma.[6]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with methanol.[6]

  • Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[6][7]

  • Mass Spectrometry: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates the general workflow for conducting a pharmacokinetic study in rats, from animal preparation to data analysis.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Analysis A Animal Acclimatization B Fasting (overnight) A->B C Drug Administration (Oral Gavage) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Preparation (Protein Precipitation) E->F G UPLC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H

Caption: Workflow of a preclinical pharmacokinetic study.

Signaling Pathways Modulated by Angelica sinensis Constituents

Constituents of Angelica sinensis have been shown to exert their pharmacological effects by modulating various signaling pathways. The following diagrams illustrate two key pathways: the NF-κB and MAPK signaling pathways, which are involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination & Degradation Gene Target Gene Expression NFkB_n->Gene Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: The NF-κB signaling pathway.

MAPK Signaling Pathway

G cluster_0 MAPK Cascade MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factors MAPK->Transcription_Factor Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Transcription_Factor->Cellular_Response Extracellular_Stimuli Extracellular Stimuli Extracellular_Stimuli->MAPKKK

Caption: The MAPK signaling cascade.

References

A Comparative Analysis of (Z)-2-Angeloyloxymethyl-2-butenoic acid and Established Inhibitors of NF-κB and STAT3 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory effects of (Z)-2-Angeloyloxymethyl-2-butenoic acid against established inhibitors of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. While direct inhibitory data for this compound acid is not currently available in public literature, its origin from Anthriscus sylvestris—a plant with demonstrated inhibitory effects on both NF-κB and STAT3 pathways—suggests its potential as a subject for further investigation. This document outlines a framework for benchmarking this natural product against well-characterized inhibitors, supported by detailed experimental protocols and pathway diagrams.

Introduction to this compound acid

This compound acid is a natural product isolated from the roots of Anthriscus sylvestris Hoffm[1]. Extracts from this plant have been shown to possess anti-inflammatory and anti-cancer properties. Notably, aqueous extracts of Anthriscus sylvestris leaves have been observed to inhibit the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of the NF-κB pathway[2]. Furthermore, a petroleum ether extract of the plant has been demonstrated to suppress the expression of STAT3 and its phosphorylated form (p-STAT3), as well as inhibit STAT3 DNA-binding activity in HT29 colon cancer cells[3]. Another significant bioactive compound from Anthriscus sylvestris, deoxypodophyllotoxin, has been shown to suppress nitric oxide generation through the inhibition of NF-κB activation[4]. These findings provide a strong rationale for investigating the specific inhibitory potential of its constituents, including this compound acid.

Benchmarking Against Established NF-κB Inhibitors

The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, making it a key therapeutic target[5]. Established inhibitors of the NF-κB pathway target various stages of the signaling cascade.

Table 1: Comparison of Putative this compound acid Activity with Established NF-κB Inhibitors

InhibitorTargetReported IC50/Effective ConcentrationCell Line/System
This compound acid (from A. sylvestris extract) NF-κB p65 translocation (putative)Data not available for the pure compound. Extract effectively inhibits translocation.RAW264.7 cells[2]
BAY 11-7085 IκBα phosphorylation (irreversible)~5-10 µMHeLa, Jurkat cells[2]
Triptolide NF-κB activation~20-100 nMVarious cell lines[6]
SC-514 IKKβ3-15 µMU937 cells[7]
JSH-23 NF-κB p65 nuclear translocation7.1 µMRAW 264.7 macrophages[6]
Benchmarking Against Established STAT3 Inhibitors

The STAT3 signaling pathway is a crucial mediator of cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is a hallmark of many cancers, rendering it an attractive target for drug development[8].

Table 2: Comparison of Putative this compound acid Activity with Established STAT3 Inhibitors

InhibitorTargetReported IC50/Effective ConcentrationCell Line/System
This compound acid (from A. sylvestris extract) STAT3/p-STAT3 expression, DNA binding (putative)Data not available for the pure compound. 80 μg/ml of extract reduced STAT3 to 21.37% of control[3].HT29 cells[3]
Stattic STAT3 SH2 domain~5 µMVarious cancer cell lines[9]
Niclosamide STAT3 signaling pathway0.25 µMCell-free and various cell lines[10]
SH-4-54 STAT3 and STAT5KD of 300 nM for STAT3Cell-free[10]
C188-9 STAT3KD of 4.7 nMCell-free[10]

Experimental Protocols

To quantitatively benchmark this compound acid against established inhibitors, the following experimental protocols are recommended.

NF-κB Inhibition Assays

1. NF-κB Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

  • Methodology:

    • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of NF-κB response elements.

    • Treatment: Seed cells in a 96-well plate. Pre-treat with varying concentrations of this compound acid or an established inhibitor (e.g., BAY 11-7085) for 1-2 hours.

    • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.

    • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the percentage of inhibition relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

  • Objective: To determine the effect of the compound on key phosphorylation events and the nuclear translocation of NF-κB subunits.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 macrophages) with the test compound and stimulate with an agonist (e.g., LPS). For translocation, separate nuclear and cytoplasmic fractions. For phosphorylation, prepare whole-cell lysates.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for whole-cell, Lamin B1 for nuclear, and α-tubulin for cytoplasmic fractions).

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation and subcellular localization.

STAT3 Inhibition Assays

1. STAT3 Luciferase Reporter Assay

  • Objective: To measure the inhibition of STAT3-mediated gene transcription.

  • Methodology:

    • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., MDA-MB-231) with a STAT3-responsive luciferase reporter plasmid and a control plasmid.

    • Treatment: Treat the transfected cells with different concentrations of this compound acid or a known inhibitor (e.g., Stattic).

    • Stimulation: Activate the STAT3 pathway using a cytokine such as Interleukin-6 (IL-6) (e.g., 20 ng/mL).

    • Lysis and Measurement: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities.

    • Data Analysis: Normalize the STAT3-responsive luciferase activity to the control luciferase activity. Calculate the IC50 value from the dose-response curve.

2. Western Blot for STAT3 Phosphorylation

  • Objective: To assess the effect of the compound on the phosphorylation of STAT3 at Tyrosine 705.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the test compound and stimulate with an activator (e.g., IL-6 or EGF). Prepare whole-cell lysates.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Detection and Analysis: Use a chemiluminescence system for detection and quantify the band intensities to determine the ratio of phosphorylated to total STAT3.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and experimental workflows.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB IκB-NF-κB (Inactive) IkB_NF_kB->IkB IkB_NF_kB->NF_kB Release Ub_Degradation Ubiquitination & Degradation p_IkB->Ub_Degradation Target_Genes Target Gene Transcription NF_kB_n->Target_Genes

Caption: Canonical NF-κB signaling pathway.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation p_STAT3 p-STAT3 STAT3_inactive->p_STAT3 STAT3_dimer STAT3 Dimer (Active) p_STAT3->STAT3_dimer Dimerization Target_Genes Target Gene Transcription STAT3_dimer->Target_Genes Translocation & Binding

Caption: JAK-STAT3 signaling pathway.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Reporter Cells in 96-well Plate Start->Seed_Cells Pre_treat Pre-treat with Test Compound Seed_Cells->Pre_treat Stimulate Stimulate Pathway (e.g., TNF-α or IL-6) Pre_treat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Data Analysis (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Luciferase reporter assay workflow.

References

Safety Operating Guide

Proper Disposal of (Z)-2-Angeloyloxymethyl-2-butenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of (Z)-2-Angeloyloxymethyl-2-butenoic acid and its contaminated materials should be managed through your institution's hazardous waste program.[4] Never dispose of this chemical down the drain or in regular trash.[4][5]

  • Waste Identification and Labeling :

    • Clearly label a dedicated waste container with the words "Hazardous Waste" and the full chemical name: "this compound acid".[6]

    • Include the date when waste was first added to the container.[6]

    • Avoid using chemical formulas or abbreviations.[6]

  • Waste Segregation and Collection :

    • Collect waste in a container compatible with organic acids. The original container is often the best choice.[4][7] Acids should not be stored in metal containers.[8]

    • Keep the waste container tightly sealed except when adding waste.[4][5]

    • Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[8][9]

    • Crucially, segregate this organic acid waste from incompatible materials such as bases, oxidizers, and flammable solvents to prevent dangerous reactions.[3][7][10]

  • Disposal of Contaminated Materials :

    • Any materials that come into contact with this compound acid, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste in the same designated container.

    • For spills, use an absorbent material to soak up the substance, then place the contaminated absorbent into the hazardous waste container for disposal.[11]

  • Disposal of Empty Containers :

    • Empty containers that held this compound acid must be decontaminated before being discarded.

    • A common procedure is to triple rinse the container with a suitable solvent.[4][9] The first rinseate must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container according to institutional guidelines, which may include recycling or placing it in the regular trash.[4][5][9]

  • Arranging for Waste Pickup :

    • Once the waste container is full, or in accordance with your lab's regular schedule, contact your institution's EHS office to arrange for a hazardous waste pickup.[5][9]

Quantitative Data Summary

ParameterInformationSource
Chemical State Solid[12]
Recommended Storage Cool, dry, well-ventilated area in original, tightly sealed container.[2][11]
Incompatible Materials Bases, oxidizers, reducing agents, and flammable solvents.[3][10]
PPE Requirements Safety glasses/goggles, lab coat, chemical-resistant gloves.[1]
Spill Cleanup Use absorbent material, collect as hazardous waste.[11]
Disposal Route Institutional Hazardous Waste Program (EHS).[4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound acid.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Use a Labeled, Compatible Hazardous Waste Container B->C H Decontaminate Empty Containers (Triple Rinse) B->H For Empty Containers D Collect Chemical Waste and Contaminated Materials C->D E Segregate from Incompatible Chemicals (Bases, Oxidizers) D->E F Store Container in Designated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G I Dispose of Rinsed Containers per Institutional Policy H->I

Caption: Disposal workflow for this compound acid.

It is critical to remember that while these are general best practices for organic acid disposal, you must always consult your institution's specific safety and disposal protocols. Your EHS department is the primary resource for any questions or concerns regarding chemical waste management.

References

Essential Safety and Handling Guide for (Z)-2-Angeloyloxymethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (Z)-2-Angeloyloxymethyl-2-butenoic acid. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound acid was located. The following recommendations are based on the hazardous properties of structurally similar butenoic acid derivatives. These compounds are known to potentially cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, adherence to stringent safety measures is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound acid.

Protection Type Equipment Specifications & Rationale
Eye and Face Chemical Safety Goggles & Face ShieldGoggles are essential to prevent eye contact with splashes.[2] A face shield provides an additional layer of protection for the entire face.[2]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[2] Always inspect gloves for integrity before each use.
Body Laboratory Coat or Acid-Resistant ApronA standard lab coat provides a minimum layer of protection.[1] For handling larger quantities or in situations with a higher risk of splashing, an acid-resistant apron or suit is recommended.
Respiratory N95 Respirator or Air-Purifying Respirator with appropriate cartridgesTo be used if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood to protect against inhalation of vapors or aerosols.[1][2]
Foot Chemical-Resistant, Steel-Toe Boots or ShoesProtects feet from chemical splashes and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical to minimize exposure and ensure a safe handling environment.

1. Pre-Handling Preparations:

  • Engineering Controls: All handling of this compound acid must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • PPE Inspection: Before commencing any work, inspect all PPE for signs of damage or wear and replace as necessary.[1]

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Transfer: Carefully transfer the required amount of the chemical from its primary container to a suitable secondary container within the fume hood. Use appropriate tools (e.g., spatula, scoop) to avoid generating dust.[1]

  • Weighing: If weighing is required, perform this task within the fume hood or in a balance enclosure to contain any airborne particles.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands and face thoroughly with soap and water after handling the substance.[3][4]

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound acid, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Do not pour down the drain.

Experimental Workflow

Workflow for Safe Handling of this compound acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_personal Personal Safety prep1 Review SDS (or analogous data) prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area & Equipment handle2->clean1 personal1 Remove PPE handle2->personal1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 personal2 Wash Hands & Face personal1->personal2

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-Angeloyloxymethyl-2-butenoic
Reactant of Route 2
(Z)-2-Angeloyloxymethyl-2-butenoic

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。